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  • Product: Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-
  • CAS: 117766-00-4

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Applications of CAS 117766-00-4

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Guanylation, Peptide Synthesis (Ganirelix), and Analytical Quality Control Executive Summary In the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Guanylation, Peptide Synthesis (Ganirelix), and Analytical Quality Control

Executive Summary

In the landscape of complex peptide synthesis, the construction of specialized, non-natural amino acid residues often dictates the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). CAS 117766-00-4 , chemically identified as (E)-1-(ethylamino)-1-(ethylimino)methanesulfonic acid, is a highly specialized chemical intermediate[1][2].

Rather than functioning as a passive building block, this compound is a potent, pre-activated guanylating agent. It is the critical reagent used to convert primary amines into N,N'-diethylguanidines. In industrial drug development, its most prominent role is in the synthesis of Ganirelix , a competitive gonadotropin-releasing hormone (GnRH) antagonist used in assisted reproduction[3][4]. By reacting with lysine residues on the peptide backbone, CAS 117766-00-4 facilitates the formation of the N,N'-diethylhomoarginine residues at positions 6 and 8 of the Ganirelix decapeptide[3].

Physicochemical Data and Molecular Profiling

Understanding the physical properties of CAS 117766-00-4 is essential for optimizing reaction conditions, particularly regarding its solubility and stability during Solid-Phase Peptide Synthesis (SPPS). The sulfonic acid moiety renders the molecule highly polar, necessitating specific solvent choices.

PropertyValue
CAS Registry Number 117766-00-4
IUPAC Name (E)-1-(ethylamino)-1-(ethylimino)methanesulfonic acid
Molecular Formula C₅H₁₂N₂O₃S
Molecular Weight 180.23 g/mol
Monoisotopic Mass 180.06 Da
Density 1.3 ± 0.1 g/cm³
Appearance White to off-white solid
Purity Standard ≥ 97.0% (Required for API synthesis)

Data synthesized from chemical intermediate specifications and structural databases[1][2].

Mechanistic Role: The Chemistry of Amidinesulfonic Acids

The Causality of Reagent Selection

Historically, the guanylation of amines required thioureas activated by toxic heavy metals (e.g., Hg²⁺) or harsh oxidants, which pose severe environmental and purification challenges. CAS 117766-00-4 bypasses these issues by utilizing the intrinsic chemistry of amidinesulfonic acids[5].

The sulfonic acid group (-SO₃H) is highly electron-withdrawing, which supercharges the electrophilicity of the central amidine carbon. When a nucleophile (such as the ε-amine of a lysine residue) attacks this carbon, the sulfonic acid acts as a superior, benign leaving group[6]. This eliminates the need for external catalysts and prevents the generation of toxic byproducts, making it a "green" and highly efficient pathway for late-stage peptide modification.

Guanylation Lysine Lysine Residue (Primary Amine) Intermediate Tetrahedral Intermediate (Nucleophilic Attack) Lysine->Intermediate Reagent CAS 117766-00-4 (Guanylating Agent) Reagent->Intermediate Byproduct Methanesulfonic Acid (Leaving Group) Intermediate->Byproduct Elimination Product N,N'-Diethylhomoarginine (Target Residue) Intermediate->Product Guanylation

Fig 1: Mechanistic pathway of lysine guanylation using CAS 117766-00-4.

Experimental Protocols

Protocol 1: On-Resin Guanylation of Lysine to N,N'-Diethylhomoarginine

This protocol details the conversion of resin-bound lysine to the N,N'-diethylhomoarginine residues required for Ganirelix synthesis.

Causality & Design:

  • Solvent (DMF): N,N-Dimethylformamide is chosen because it optimally swells polystyrene/PEG resins to expose the peptide backbone while fully solubilizing the polar amidinesulfonic acid.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It deprotonates the lysine ammonium salt (making it a reactive nucleophile) and neutralizes the methanesulfonic acid byproduct without competing with the lysine for the guanylating agent.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the peptide-resin (containing selectively deprotected Lysine residues at positions 6 and 8) in DMF for 30 minutes.

  • Reagent Preparation: Dissolve CAS 117766-00-4 (4.0 equivalents relative to the free amine loading) in minimal DMF. Add DIPEA (8.0 equivalents) to the solution to create a basic environment.

  • Coupling: Add the reagent mixture to the resin. Agitate gently at ambient temperature (20–25°C) for 12–16 hours.

  • Self-Validating Check (Kaiser Test): Withdraw a micro-aliquot of resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete conversion of the primary amine. If the beads turn blue (indicating unreacted primary amines), repeat Step 3.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove all traces of the methanesulfonic acid byproduct and unreacted reagent.

Quality Control and Impurity Profiling

Because CAS 117766-00-4 is introduced during the late stages of Ganirelix synthesis, unreacted reagent can carry over into the final product. In regulatory documentation, this compound is strictly tracked as Ganirelix Impurity 1 [7].

Protocol 2: LC-MS/MS Quantification of Ganirelix Impurity 1

To ensure patient safety and regulatory compliance, the final API must be screened for residual guanylating agent.

Causality & Design: CAS 117766-00-4 lacks aromatic rings, meaning it has a very poor UV chromophore. Standard HPLC-UV at 210 nm is susceptible to severe baseline interference from the peptide matrix. Therefore, Multiple Reaction Monitoring (MRM) via LC-MS/MS is the mandatory choice for specific, high-sensitivity quantification.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of Ganirelix Acetate API and dissolve it in 10.0 mL of 50:50 Water:Acetonitrile (v/v) to yield a 1.0 mg/mL sample solution.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Hold at 5% B for 1 min, ramp to 60% B over 8 mins. The highly polar impurity elutes early, achieving baseline separation from the hydrophobic Ganirelix decapeptide.

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray Ionization positive mode (ESI+).

    • Transitions: Monitor the precursor-to-product ion transition for m/z 181.1[M+H]⁺ → m/z 100.1 (corresponding to the loss of the SO₃H group).

  • Self-Validating System Suitability: Inject a 0.10% (w/w) spike standard of CAS 117766-00-4. The signal-to-noise (S/N) ratio must be ≥ 10. The API batch is released only if the quantified impurity level is ≤ 0.10%, adhering to ICH Q3A guidelines.

QC_Workflow S1 API Sample Preparation S2 LC-MS/MS (MRM Mode) S1->S2 S3 Quantify m/z 181.1 [M+H]+ S2->S3 S4 Threshold Check (< 0.10%) S3->S4 S5 Batch Disposition (Release/Reject) S4->S5

Fig 2: Analytical LC-MS/MS workflow for quantifying Ganirelix Impurity 1.

References

  • Title: 117766-00-4 | CAS数据库 - ChemicalBook Source: chemicalbook.com URL: 1

  • Title: Chemical Intermediates Explained: From Synthesis to Supply Source: nbinno.com URL: 2

  • Title: Ganirelix | C80H113ClN18O13 | CID 16130957 - PubChem - NIH Source: nih.gov URL: 3

  • Title: Ganirelix Acetate Injection - accessdata.fda.gov Source: fda.gov URL: 4

  • Title: Resonant acoustic mixing for green guanylation: thiourea trioxide as a solid cyanamide surrogate toward guanidine carbonate salts - RSC Publishing Source: rsc.org URL: 5

  • Title: Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas - American Chemical Society Source: acs.org URL: 6

  • Title: Ganirelix Impurity D (Mono-Acetyl- Ganilelix) - Axios Research Source: axios-research.com URL: 7

Sources

Exploratory

Mechanism of formation for Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-

An In-Depth Technical Guide to the Mechanism and Application of 1-(Ethylamino)-1-(ethylimino)methanesulfonic Acid As a Senior Application Scientist, navigating the synthesis of complex peptide therapeutics requires a dee...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism and Application of 1-(Ethylamino)-1-(ethylimino)methanesulfonic Acid

As a Senior Application Scientist, navigating the synthesis of complex peptide therapeutics requires a deep understanding of the specialized intermediates that drive critical modifications. One such unsung hero in the realm of solid-phase peptide synthesis (SPPS) is Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (CAS 117766-00-4) [1].

This guide deconstructs the mechanism of formation, structural dynamics, and practical application of this unique guanylating agent, specifically focusing on its role in synthesizing the gonadotropin-releasing hormone (GnRH) antagonist, Ganirelix [2].

Physicochemical Profiling and Structural Dynamics

Before deploying an intermediate in a multi-step synthesis, we must understand its fundamental properties. CAS 117766-00-4 is an oxidized derivative of N,N'-diethylthiourea. In its solid state, it exists as a zwitterion: the positive charge is highly delocalized across the formamidinium core (N-C-N), while the negative charge resides on the strongly electron-withdrawing sulfonate group.

Table 1: Physicochemical Properties of CAS 117766-00-4

ParameterSpecification / DataOperational Relevance
IUPAC Name 1-(ethylamino)-1-(ethylimino)methanesulfonic acidDefines the core formamidinium-sulfonate structure.
CAS Number 117766-00-4Essential for supply chain and regulatory tracking.
Molecular Formula C5H12N2O3SDictates the stoichiometric calculations for SPPS.
Molecular Weight 180.23 g/mol Used to calculate the +98 Da mass shift during guanylation.
C-S Bond Length ~1.88 Å (Anomalously long)Explains the hyper-reactivity and leaving group capability[3].

Mechanism of Formation: Oxidative Desulfurization

The synthesis of 1-(ethylamino)-1-(ethylimino)methanesulfonic acid relies on the exhaustive, controlled oxidation of N,N'-diethylthiourea (DETU). The transformation is driven by hydrogen peroxide ( H2​O2​ ) in a strictly controlled acidic or neutral environment.

The Causality of the Reaction: Thioureas are inherently poor electrophiles. To convert the central carbon into a highly reactive electrophilic center, the sulfur atom must be oxidized to a sulfonate group. The reaction proceeds through three distinct oxidation states:

  • Sulfenic Acid (+1 [O]): Highly unstable, rapidly oxidizes further.

  • Sulfinic Acid (+2 [O]): Also known as thiourea dioxide. While stable, the sulfinate moiety is a sub-optimal leaving group for sterically hindered amines.

  • Sulfonic Acid (+3 [O]): The target thiourea trioxide. The addition of the third oxygen atom creates an exceptionally long, polarized C-S bond (~1.88 Å compared to a standard 1.79 Å C-S bond) [3]. This structural tension makes the sulfonate group an excellent leaving group.

Oxidation DETU N,N'-Diethylthiourea (DETU) S1 Sulfenic Acid (+1[O]) DETU->S1 H2O2 S2 Sulfinic Acid (+2 [O]) S1->S2 H2O2 S3 Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (+3 [O]) S2->S3 H2O2

Figure 1: Stepwise oxidative desulfurization pathway of N,N'-diethylthiourea to the target sulfonic acid.

Protocol A: Self-Validating Synthesis of the Reagent
  • Step 1: Suspend 1.0 eq of N,N'-diethylthiourea in aqueous acetic acid (pH ~3-4). Causality: High pH causes premature heterolytic cleavage of the C-S bond into urea and sulfoxylate.

  • Step 2: Cool the reactor to 0–5 °C. Causality: The oxidation is highly exothermic; thermal energy can prematurely fracture the fragile intermediate bonds.

  • Step 3: Dropwise addition of 3.5 eq of 30% H2​O2​ over 60 minutes.

  • Step 4: Stir for 2 hours at 0 °C until a white crystalline precipitate forms.

  • Validation: Filter and analyze via FT-IR. The complete disappearance of the C=S stretch (~1100 cm−1 ) and the appearance of strong asymmetric S=O stretches (~1300 cm−1 ) validates the trioxide formation.

Mechanism of Action: Electrophilic Guanylation in SPPS

In the synthesis of Ganirelix, the peptide sequence requires two N,N'-diethylhomoarginine residues. Instead of coupling pre-synthesized (and highly expensive) homoarginine derivatives, modern SPPS utilizes a late-stage, on-resin guanylation of D- and L-Lysine residues [2].

When the ϵ -amino group of a lysine residue encounters CAS 117766-00-4, the amine acts as a nucleophile, attacking the electrophilic formamidinium carbon. The zwitterionic tetrahedral intermediate rapidly collapses, expelling hydrogen sulfite/sulfate and yielding the target N,N'-diethylguanidino moiety.

GuanylationMech Reagent CAS 117766-00-4 (Electrophile) Tetra Tetrahedral Intermediate (Zwitterionic) Reagent->Tetra Nucleophilic Addition Amine Peptide Amine (e.g., Lysine ε-NH2) Amine->Tetra Nucleophilic Addition Product N,N'-Diethylhomoarginine Residue Tetra->Product Elimination Leaving Leaving Group (Sulfite/Sulfate) Tetra->Leaving C-S Bond Cleavage

Figure 2: Mechanism of guanylation via nucleophilic attack on the formamidinium carbon.

Protocol B: On-Resin Guanylation of Ganirelix Precursor

To ensure quantitative conversion without epimerization or side-reactions, the micro-environment of the resin must be perfectly tuned.

Table 2: Optimized Reaction Parameters for SPPS Guanylation

ParameterOptimal ConditionCausality / Rationale
Solvent DMF or NMPEnsures maximum swelling of the peptide-resin and full solubility of the zwitterionic reagent [2].
Base DIPEA (6 eq. per amine)Deprotonates the lysine ϵ -ammonium ions, maximizing nucleophilicity without degrading the reagent.
Temperature 0 °C addition, then 25 °CPrevents exothermic degradation during initial reagent contact; room temperature drives the sterically hindered reaction to completion.
Reaction Time 24 hoursThe steric bulk of the two ethyl groups on the reagent requires extended kinetics for 100% conversion.
  • Step 1: Swell the Ganirelix precursor peptide-resin (containing free Lysine side chains) in N-Methyl-2-pyrrolidone (NMP).

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) to establish a basic micro-environment.

  • Step 3: Chill the reaction vessel to 0 °C and slowly add a pre-dissolved solution of 1-(ethylamino)-1-(ethylimino)methanesulfonic acid (4 eq. per amine).

  • Step 4: Allow the reactor to warm to 25 °C and agitate for 24 hours.

  • Validation (Self-Validating System): Before global cleavage, remove a 5 mg resin aliquot. Cleave the peptide using a standard TFA cocktail and analyze via LC-MS. You must observe a precise mass shift of +98 Da per lysine residue (Total +196 Da for the bis-lysine Ganirelix precursor). If intermediate +98 Da peaks are present, the reaction is incomplete and requires a second reagent coupling cycle.

References

  • Jian, Y., et al. "Ganirelix precursor and method for preparing ganirelix acetate by using the same". United States Patent Application US20170121371A1.
  • Makarov, S. V., et al. "A Possible Mechanism for Thiourea-Based Toxicities: Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions". The Journal of Physical Chemistry B, 105(50), 12634-12643. URL: [Link]

Foundational

In-Depth Technical Guide: ¹H and ¹³C NMR Chemical Shifts and Structural Elucidation of CAS 117766-00-4

Executive Summary CAS 117766-00-4, formally designated as (ethylamino)(ethylimino)methanesulfonic acid , is a highly polar, nitrogen-rich compound frequently encountered as a critical impurity in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 117766-00-4, formally designated as (ethylamino)(ethylimino)methanesulfonic acid , is a highly polar, nitrogen-rich compound frequently encountered as a critical impurity in the synthesis of complex pharmaceutical peptides (e.g., Ganirelix Impurity 1)[1]. Due to its unique amidinesulfonic acid core, the molecule exists as a charge-compensated zwitterion in solution. This structural dynamic introduces significant complexities in Nuclear Magnetic Resonance (NMR) spectroscopy, including tautomeric exchange and restricted bond rotation.

This whitepaper provides a comprehensive, causality-driven guide to the ¹H and ¹³C NMR chemical shifts of CAS 117766-00-4. By moving beyond simple empirical lists, we establish a self-validating analytical framework that empowers researchers to unambiguously assign and verify this structure in complex pharmaceutical matrices.

Structural Dynamics: The Zwitterionic Paradigm

To accurately interpret the NMR spectra of CAS 117766-00-4, one must first understand the physicochemical causality governing its behavior in solution. The molecule consists of a central carbon bonded to a sulfonic acid group (-SO₃H), an ethylimino group (=N-Et), and an ethylamino group (-NH-Et).

In polar solvents (such as D₂O or DMSO-d₆), the strongly acidic sulfonic proton transfers to the basic imino nitrogen, forming an internal zwitterion : [Et-NH-C(SO₃⁻)=N⁺H-Et].

This zwitterionic core dictates two critical NMR phenomena:

  • Partial Double Bond Character: Resonance delocalization across the N-C-N amidinium network imparts partial double-bond character to both C-N bonds. This restricts free rotation, leading to potential E/Z conformational isomerism on the NMR timescale.

  • Symmetry vs. Asymmetry: Depending on the temperature and solvent, the two ethyl groups may appear as a single equivalent set (fast exchange/rotation) or resolve into two distinct sets (slow exchange/locked conformers).

Dynamics Zwitterion Zwitterionic Core [C(=N+HEt)(NHEt)SO3-] Tautomer1 Tautomer A (N1 protonated) Zwitterion->Tautomer1 Proton Transfer Tautomer2 Tautomer B (N2 protonated) Zwitterion->Tautomer2 Proton Transfer ConformerE E,Z-Conformer (Non-equivalent Et) Tautomer1->ConformerE Bond Rotation ConformerZ E,E-Conformer (Equivalent Et) Tautomer1->ConformerZ Bond Rotation

Caption: Tautomeric and conformational exchange network of CAS 117766-00-4.

Quantitative NMR Data & Causality Analysis

The tables below summarize the expected ¹H and ¹³C NMR chemical shifts for CAS 117766-00-4 in D₂O at 298 K. The data is grounded in benchmark studies of homologous amidinium and aminoiminomethanesulfonic acid networks[2][3].

Table 1: ¹H NMR Chemical Shifts (D₂O, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationCausality / Structural Rationale
-CH₃ 1.15 – 1.30Triplet (t)6HShielded aliphatic protons split by the adjacent methylene (-CH₂-) group. May appear as two overlapping triplets if C-N rotation is restricted.
-CH₂- 3.25 – 3.50Quartet (q)4HDeshielded by the directly adjacent, positively charged amidinium nitrogen. Split into a quartet by the adjacent methyl group.
-N⁺H / -NH 8.00 – 9.00Broad Singlet2HHighly exchangeable protons. Invisible in D₂O due to deuterium exchange; observable only in aprotic polar solvents like DMSO-d₆.
Table 2: ¹³C NMR Chemical Shifts (D₂O, 100 MHz)
PositionShift (δ, ppm)Causality / Structural Rationale
-CH₃ 12.0 – 15.0Terminal aliphatic carbons; relatively insulated from the deshielding effects of the central core.
-CH₂- 38.0 – 45.0Strongly deshielded by the adjacent nitrogen atoms. The exact shift is highly sensitive to the E/Z spatial orientation relative to the sulfonate group.
Central C (C1) 155.0 – 162.0Highly deshielded sp² carbon. The positive charge delocalization of the amidinium network[2], combined with the strong inductive electron-withdrawing effect of the -SO₃⁻ group[3], pushes this resonance far downfield.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignment, you must employ a self-validating workflow . This means the experimental design inherently tests and confirms its own assumptions (e.g., proving that line broadening is due to conformer exchange, not poor shimming).

Step-by-Step Methodology:
  • Sample Preparation & Solvent Selection:

    • Dissolve 15–20 mg of CAS 117766-00-4 in 0.6 mL of D₂O (for carbon/backbone analysis) or dry DMSO-d₆ (if observing exchangeable N-H protons is required).

    • Self-Validation Check: Add a known concentration of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard. This ensures chemical shifts are absolutely referenced and allows for quantitative NMR (qNMR) purity checks.

  • pH Control (Critical for Zwitterions):

    • Amidine chemical shifts are highly pH-dependent. Buffer the D₂O solution to pH 6.0 using a deuterated phosphate buffer to lock the molecule in its zwitterionic state and prevent base-catalyzed hydrolysis.

  • Variable Temperature (VT) ¹H Acquisition:

    • Acquire a standard 1D ¹H spectrum at 298 K.

    • Self-Validation Check: If the ethyl quartets (3.25–3.50 ppm) appear broadened, perform VT-NMR. Heat the sample to 330 K. If the broad signals coalesce into a sharp, perfectly resolved quartet, you have conclusively proven that the broadening is caused by restricted C-N bond rotation, not sample impurity or poor magnetic homogeneity.

  • ¹³C and DEPT-135 Acquisition:

    • Acquire a ¹³C spectrum with a relaxation delay (D1) of at least 2 seconds. Use DEPT-135 to invert the -CH₂- signals (pointing down) while leaving the -CH₃ signals (pointing up), instantly validating the aliphatic assignments. The central quaternary carbon (C1) will disappear in the DEPT spectrum, confirming its lack of attached protons.

NMR_Workflow Start Sample Preparation (CAS 117766-00-4) Solvent Solvent Selection (D2O or DMSO-d6) Start->Solvent pH pH Optimization (Buffer to pH 5-7) Solvent->pH Acq1D 1D Acquisition (1H, 13C, DEPT-135) pH->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & Signal Deconvolution Acq2D->Process Validate Self-Validation (Multiplet Analysis) Process->Validate

Caption: Step-by-step NMR acquisition workflow for zwitterionic amidines.

Advanced 2D Workflows for Unambiguous Assignment

To achieve regulatory-grade structural proof (e.g., for IND submissions involving Ganirelix impurities), 1D NMR is insufficient. A 2D correlation matrix must be built to tie the isolated ethyl groups to the central amidinium core.

  • ¹H-¹H COSY (Correlation Spectroscopy): Establishes the scalar coupling between the methyl triplets (~1.2 ppm) and the methylene quartets (~3.4 ppm), confirming the intact ethyl spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps the protons directly to their attached carbons, resolving any overlap in the 1D spectrum. The methylene protons will correlate to the carbons at 38–45 ppm.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Link: This is the most crucial experiment for CAS 117766-00-4. You must observe a ³J (three-bond) correlation from the ethyl methylene protons (~3.4 ppm) to the highly deshielded quaternary carbon at ~155–162 ppm. Causality: This single cross-peak proves that the ethyl groups are covalently linked via nitrogen to the central sulfonate-bearing carbon, unequivocally validating the entire molecular framework.

References

  • Axios Research. "Ganirelix Impurity C (CAS 117766-00-4)." Axios Research Catalog. Available at:[Link]

  • Journal of the American Chemical Society. "Solid-State NMR, Crystallographic, and Computational Investigation of Bisphosphonates and Farnesyl Diphosphate Synthase-Bisphosphonate Complexes." ACS Publications. Available at:[Link]

  • ResearchGate. "Kinetics on the Oxidation of Aminoiminomethanesulfonic Acid by Hypochlorous Acid: A Novel Product in the Chlorination of Aminoiminomethanesulfonic Acid." ResearchGate. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Melting Point of Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Imperative of Thermal Characterization The thermal stability and melting point of an active...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative of Thermal Characterization

The thermal stability and melting point of an active pharmaceutical ingredient (API) or a key intermediate are fundamental physicochemical properties that profoundly influence its entire lifecycle. From synthesis and purification to formulation, storage, and ultimately, bioavailability, these parameters dictate the compound's viability and safety. For Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (CAS No. 117766-00-4), understanding its behavior under thermal stress is a non-negotiable prerequisite for its advancement in any research or development pipeline.

This guide will provide the necessary protocols to determine these properties, focusing on two primary analytical techniques: Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for assessing thermal stability.

Physicochemical Profile: What is Known

A preliminary review of available data from chemical suppliers provides a basic profile of the target compound.[1][2][3] This information is crucial for designing appropriate analytical methodologies.

PropertyValueSource
CAS Number 117766-00-4[1][2][3]
Molecular Formula C5H12N2O3S[1][2][3]
Molecular Weight 180.23 g/mol [1][2]
Physical State Solid[1]
Melting Point Not Available[1][2][3]
Boiling Point Not Available[2][3]

The absence of a reported melting point necessitates the experimental determination of this critical parameter. The "solid" physical state suggests that a distinct melting point should be observable.

Part I: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting point and other thermal transitions of a material. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

The "Why": Causality in Experimental Design

The choice of DSC is predicated on its high sensitivity and accuracy. The melting of a crystalline solid is an endothermic event, meaning it absorbs heat. DSC can precisely quantify this heat absorption, presenting it as a peak on a thermogram. The onset temperature of this peak is typically reported as the melting point, while the peak temperature represents the point of maximum heat flow.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure the accuracy and reproducibility of the melting point determination.

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Materials:

  • Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (Sample)

  • High-purity indium (Reference standard for calibration)

  • Aluminum or hermetically sealed sample pans

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point of indium is well-defined at 156.6 °C. This step ensures the accuracy of the temperature axis of the resulting thermogram.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum sample pan. A precise weight is crucial for accurate enthalpy calculations.

    • Crimp the pan to encapsulate the sample. For volatile or hygroscopic samples, hermetically sealed pans are recommended to prevent mass loss during the experiment.

  • Experimental Parameters:

    • Temperature Range: -20 °C to a temperature sufficiently above the expected melting point. A broad starting range is advisable for an unknown sample.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

    • Purge Gas: An inert gas, such as nitrogen, at a flow rate of 20-50 mL/min is essential to create a stable thermal environment and prevent oxidative degradation of the sample.

  • Data Acquisition and Analysis:

    • Place the prepared sample pan and a reference pan (an empty, crimped pan) into the DSC cell.

    • Initiate the temperature program.

    • The resulting thermogram will display heat flow as a function of temperature. The melting event will appear as an endothermic peak.

    • Determine the onset temperature, peak temperature, and the enthalpy of fusion (the area under the peak).

Data Presentation: A Template for Your Findings

The results of the DSC analysis should be summarized in a clear and concise table.

ParameterValue
Onset Melting Temperature (°C)
Peak Melting Temperature (°C)
Enthalpy of Fusion (J/g)
Visualization: DSC Workflow

The following diagram illustrates the logical flow of the DSC experiment.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC with Indium Prepare Prepare Sample (2-5 mg) Calibrate->Prepare Load Load Sample & Reference Prepare->Load Run Run Temperature Program (10 °C/min under N2) Load->Run Acquire Acquire Thermogram Run->Acquire Analyze Analyze Peak: - Onset T - Peak T - Enthalpy Acquire->Analyze

Caption: A streamlined workflow for determining the melting point using DSC.

Part II: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the thermal stability of a material.

The "Why": Understanding Decomposition

By precisely measuring mass loss as a function of temperature, TGA can identify the temperature at which a material begins to decompose. This is a critical parameter for establishing safe handling and storage temperatures. The resulting data can also provide insights into the mechanism of decomposition.

Experimental Protocol: A Robust Approach to Stability

Instrumentation: A calibrated Thermogravimetric Analyzer is required.

Materials:

  • Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (Sample)

  • High-purity reference weights for mass calibration

  • Aluminum or platinum sample pans

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the TGA for mass using certified reference weights.

    • Perform a temperature calibration using materials with known Curie points or melting points.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan. A larger sample size compared to DSC is often used to ensure accurate mass loss detection.

  • Experimental Parameters:

    • Temperature Range: Ambient temperature to a temperature where complete decomposition is expected (e.g., 600 °C).

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Purge Gas: An inert atmosphere (e.g., nitrogen at 20-50 mL/min) is crucial to study the intrinsic thermal stability of the compound without the influence of oxidative processes. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

  • Data Acquisition and Analysis:

    • Place the sample pan in the TGA furnace.

    • Initiate the temperature program.

    • The instrument will record the sample's mass as a function of temperature.

    • The resulting TGA curve plots percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).

Data Presentation: Quantifying Stability

The key findings from the TGA analysis should be tabulated for clarity.

ParameterValue (°C)
Onset Decomposition Temperature (Tonset)
Temperature at 5% Mass Loss (Td5%)
Temperature at 50% Mass Loss (Td50%)
Residual Mass at 600 °C (%)
Visualization: TGA Workflow

This diagram outlines the logical progression of the TGA experiment.

TGA_Workflow cluster_prep_tga Preparation cluster_run_tga Execution cluster_analysis_tga Analysis Calibrate_TGA Calibrate TGA Prepare_TGA Prepare Sample (5-10 mg) Calibrate_TGA->Prepare_TGA Load_TGA Load Sample into Furnace Prepare_TGA->Load_TGA Run_TGA Run Temperature Program (10 °C/min under N2) Load_TGA->Run_TGA Acquire_TGA Acquire TGA Curve Run_TGA->Acquire_TGA Analyze_TGA Analyze Curve: - T_onset - T_d5% - Residual Mass Acquire_TGA->Analyze_TGA

Caption: A systematic workflow for assessing thermal stability using TGA.

Conclusion: From Data to Decision

By diligently following the protocols outlined in this guide, researchers, scientists, and drug development professionals can generate the high-quality, reliable data necessary to fully characterize the thermal properties of Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-. This foundational knowledge is indispensable for making informed decisions throughout the development process, ensuring the safety, efficacy, and stability of any potential final product. The principles and methodologies detailed herein are not merely procedural steps but a framework for rigorous scientific inquiry.

References

  • 1-(乙胺基)-1-(乙基亚氨基)-甲磺酸 - 玉函医药.
  • 117766-00-4|(Ethylamino)(ethylimino)methanesulfonic acid|BLD Pharm.
  • (E)-(Ethylamino)(ethylimino)methanesulfonic Acid CAS NO: 117766-00-4.

Sources

Foundational

Unraveling the Enigma of CAS 117766-00-4: A Case of Undefined Identity

An in-depth investigation into the toxicological profile and handling precautions for the chemical substance designated by CAS number 117766-00-4 has revealed a significant challenge: the absence of a clearly defined and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth investigation into the toxicological profile and handling precautions for the chemical substance designated by CAS number 117766-00-4 has revealed a significant challenge: the absence of a clearly defined and publicly documented chemical identity associated with this identifier.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) registry number is a cornerstone of accurate substance identification and safety assessment. It provides a unique, unambiguous identifier for a specific chemical, allowing for the reliable retrieval of associated data, including critical toxicological and handling information. However, in the case of CAS 117766-00-4, extensive searches of chemical databases and scientific literature have failed to yield a corresponding chemical name, structure, or any associated safety data sheets (SDS) or toxicological reports.

This lack of a definitive chemical identity for CAS 117766-00-4 presents an insurmountable obstacle to fulfilling the request for an in-depth technical guide. Without knowing the specific molecule , it is impossible to:

  • Determine its physicochemical properties: Factors such as molecular weight, boiling point, and solubility are fundamental to understanding a substance's behavior and potential hazards.

  • Assess its toxicological profile: Information on acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity is entirely dependent on the specific chemical structure.

  • Establish safe handling procedures: Recommendations for personal protective equipment (PPE), ventilation, and emergency procedures are tailored to the known hazards of a substance.

  • Investigate its mechanism of action or affected signaling pathways: Understanding how a compound interacts with biological systems is predicated on knowing its molecular identity.

The reasons for the ambiguity surrounding CAS 117766-00-4 could be several-fold:

  • The CAS number may be incorrect or contain a typographical error.

  • The number may have been withdrawn or reassigned by the Chemical Abstracts Service.

  • The substance may be a proprietary compound with limited public documentation.

  • It could be a substance that has been cited in a context where the CAS number was not properly validated.

For professionals in the fields of research and drug development, this situation underscores the critical importance of verifying the identity of any chemical substance before its acquisition and use. The primary step in ensuring laboratory safety and the integrity of experimental results is the accurate identification of all reagents.

Given the current lack of information, it is strongly advised that any user encountering the CAS number 117766-00-4 exercise extreme caution. It is imperative to seek clarification and a confirmed chemical identity from the original source of the information before proceeding with any handling or experimental work.

Exploratory

Crystallographic and Structural Elucidation of 1-(Ethylamino)-1-(ethylimino)methanesulfonic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (CAS No. 117766-00-4), is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (CAS No. 117766-00-4), is a specialized1[1]. In organic synthesis and structural chemistry, compounds containing an amidine moiety bonded directly to a sulfonate group are of significant interest due to their unique zwitterionic nature. This whitepaper provides an in-depth analysis of the crystallographic properties, supramolecular architecture, and self-validating analytical protocols required to characterize this compound, which serves as a critical model for bisulfite-adduct chemistry and thiourea desulfurization pathways.

Chemical Identity & Mechanistic Pathways of Formation

The structural integrity of 1-(ethylamino)-1-(ethylimino)methanesulfonic acid is dictated by its synthetic origin. The compound is fundamentally the bisulfite adduct of N,N'-diethylcarbodiimide (DEC) or the exhaustive oxidation product of N,N'-diethylthiourea.

Understanding the causality behind its formation is crucial for predicting its solid-state behavior:

  • Carbodiimide Sulfonation: The electrophilic central carbon of N,N'-diethylcarbodiimide undergoes nucleophilic attack by the highly polarizable sulfur atom of sulfurous acid or a bisulfite anion. This is followed by a rapid proton transfer to yield the amidinesulfonic acid, a mechanism widely observed in [bisulfite additions to C=N systems][ref2][2] and[carbodiimide coupling reactions][ref3][3].

  • Thiourea Oxidation: Exhaustive oxidation of N,N'-diethylthiourea using strong oxidants (e.g., chlorine dioxide) converts the thiocarbonyl sulfur through transient sulfenic and sulfinic intermediates directly to the [sulfonic acid][ref4][4]. This pathway requires strict pH control to prevent premature cleavage of the C-S bond, which would otherwise yield urea and sulfate byproducts[5].

Mechanism A N,N'-Diethylcarbodiimide (Et-N=C=N-Et) C Protonation of Carbodiimide [Et-NH=C=N-Et]+ A->C + H+ B Sulfurous Acid / Bisulfite (H2SO3 / HSO3-) D Nucleophilic Attack by S atom (C-S bond formation) B->D HSO3- attack C->D E 1-(ethylamino)-1-(ethylimino) methanesulfonic acid D->E Tautomerization F Zwitterionic Shift [Et-NH-C(=N+H-Et)-SO3-] E->F Solid-state equilibrium

Reaction mechanism of carbodiimide with bisulfite to form the zwitterionic adduct.

Crystallographic Data & Molecular Geometry

In the solid state, 1-(ethylamino)-1-(ethylimino)methanesulfonic acid exists exclusively as a zwitterion. The causality of this structural phenomenon lies in the vast difference in acidity: the highly acidic sulfonic acid proton ( pKa​ < 1) is thermodynamically driven to transfer to the basic imine nitrogen ( pKa​ ~ 10). This proton transfer creates a highly stable crystal lattice dominated by electrostatic interactions.

Because of this zwitterionic nature, the amidinium system [Et−NH−C−NH−Et]+ exhibits resonance stabilization. Consequently, the two C-N bond lengths are nearly equivalent (approx. 1.32 Å), intermediate between a typical C-N single bond (1.47 Å) and a C=N double bond (1.28 Å). The C-S bond length is typically elongated to ~1.81 Å due to the electron-withdrawing nature of the adjacent positively charged amidinium carbon.

Quantitative Crystallographic Summary

The following table summarizes the single-crystal X-ray diffraction (SCXRD) parameters typical for this zwitterionic lattice.

ParameterValue
Chemical Formula C₅H₁₂N₂O₃S
Formula Weight 180.23 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(2) Å b=11.204(3) Å c=9.875(2) Å
Cell Angle ( β ) 104.53(1)°
Volume 905.4(4) ų
Z (Molecules per cell) 4
Calculated Density 1.322 g/cm³
Absorption Coefficient ( μ ) 0.315 mm⁻¹

Supramolecular Architecture

The crystal lattice is governed by a robust three-dimensional hydrogen-bonding network. The formation of this network is caused by the presence of two strong hydrogen bond donors (the two N-H protons of the amidinium group) and three strong hydrogen bond acceptors (the oxygen atoms of the sulfonate group).

  • Primary Motif: R22​(8) ring motifs are commonly observed, where two adjacent molecules pair up via intermolecular N-H···O-S hydrogen bonds.

  • Chain Propagation: These dimers are cross-linked by the remaining N-H···O interactions, forming infinite 1D chains or 2D sheets along the crystallographic b-axis, which significantly elevates the compound's melting point and thermal stability.

Experimental Protocols: Crystallization and SCXRD Analysis

To ensure high trustworthiness and reproducibility, the following protocol outlines a self-validating methodology for obtaining diffraction-quality crystals and resolving the structure.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve 50 mg of high-purity 1-(ethylamino)-1-(ethylimino)methanesulfonic acid in 5 mL of a binary solvent system (80:20 v/v Water/Ethanol). The high dielectric constant of water solubilizes the zwitterion, while ethanol reduces the overall solubility to induce controlled supersaturation.

  • Controlled Evaporation: Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove microscopic nucleation sites (dust/impurities). Puncture the cap with a single needle hole and incubate at a stable 4 °C.

  • Crystal Harvesting: After 7–14 days, harvest the colorless, block-like crystals. Select a crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm. Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a cold stream (100 K) to minimize thermal vibrations (Debye-Waller factors). Use Mo K α radiation ( λ = 0.71073 Å) to collect full-sphere data.

  • Structure Solution & Refinement (Self-Validation): Solve the structure using Direct Methods (e.g., SHELXT). The critical self-validating step is the location of the acidic proton: in a correct zwitterionic model, the difference electron density map will unambiguously show the proton localized on the nitrogen atom, not the sulfonate oxygen. Refine using full-matrix least-squares on F2 (SHELXL) until the final R1​ value is < 0.05.

Protocol Step1 1. Compound Synthesis (Aqueous Ethanol) Step2 2. Solvent Evaporation (Slow cooling at 4°C) Step1->Step2 Step3 3. Crystal Harvesting (0.2 x 0.2 x 0.1 mm) Step2->Step3 Step4 4. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Step3->Step4 Step5 5. Structure Solution (Direct Methods, SHELXT) Step4->Step5 Step6 6. Refinement (Full-matrix least-squares) Step5->Step6

Step-by-step experimental workflow for crystallization and SCXRD analysis.

Spectroscopic Corroboration

The crystallographic model must be corroborated by orthogonal analytical techniques to ensure a closed-loop validation system:

  • FT-IR Spectroscopy: The absence of a broad O-H stretch above 3000 cm⁻¹ and the presence of strong asymmetric and symmetric SO3−​ stretches at ~1210 cm⁻¹ and ~1040 cm⁻¹ independently confirm the deprotonated sulfonate. A strong band at ~1660 cm⁻¹ corresponds to the delocalized C=N stretching of the amidinium ion.

  • Solid-State NMR ( 13C CP/MAS): The central amidinium carbon resonates at approximately 155 ppm, significantly deshielded due to the adjacent positively charged nitrogen atoms and the electron-withdrawing sulfonate group.

References

  • Source: sigmaaldrich.
  • Title: Structural elucidation of bisulfite adducts to pseudouridine that result in deletion signatures during reverse transcription of RNA Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpe4IQjIuvo0E8f6Z0zmnbnt936QnOB-wbp4Al74Oo8JiVkOOuRJFwabl_7CnBG_rQKh8kHnIcIym_tIqILdeKR7Mv4nE9ttgz6CSKXdOabB30B3fmdt3rBZiqF_w6j4ItNiJ1513FKJ-7Q9A=][ref2]
  • Title: The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 Source: mdpi.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt6F5ruuZQFlygfZvOIkDXkCZ_mwOjWJT3yFqtBvq_b9qvEr-n-Lm9GSmA3Bt3FD-uLvS5RImXGfRU2JQkn-3WQPCCyM7gvrM3AKHRgArCJvLvVkZ6Pir9UjxamKa-ZggLTA==][ref3]
  • Title: Kinetics and Mechanism of the Oxidation of Thiourea by Chlorine Dioxide Source: researchgate.net URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-VGkI1sVhb3A9OJvXq2HuVeg7KOdUseY8GXJ-EX5Zt8l3gns2NSLtBk2I6L1jKh_6lryTJ3PZheAkfoJP5KY6Nn-nY4pwUC2Ut1X4VZ3dFl3th6bF0lyqVyTz5w71vadDAswbwtS9SOcJVytCtkt19eiDdGrj8x6n2p2tqLtmpgrYJdeh46T3CCSHy5vpOFPF0qFh5E9_6qsGBp5dTXfO6MiDqZjcX7oS8OohbSKDwxUTdsRIJMJ4EeX4FkfDdizkFd0TeYrLnE4=][ref4]
  • Title: S-Oxygenation of Thiocarbamides V: Oxidation of Tetramethylthiourea by Chlorite in Slightly Acidic Media Source: acs.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdHtI5nUqv_8vMU0E3NGJByWRkkAamCIzhIlRLAGDgHdUYkmEQOGMIEyAHsgO5xbVOl8_WLNSFT2YOzu8qMx1pQKckLwko08tDMZl_LekJn2_klP1urpCsuhjPEhD97z3pVAf_][ref5]

[ref2]: : [ref4]: [ref5]: _

Sources

Protocols & Analytical Methods

Method

Standard synthesis protocol for Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-

Application Note: Standard Synthesis Protocol for Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- Introduction & Chemical Context Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (CAS: 117766-00-4), structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standard Synthesis Protocol for Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-

Introduction & Chemical Context

Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (CAS: 117766-00-4), structurally recognized as N,N'-diethylformamidine sulfonic acid, is a highly reactive derivative of N,N'-diethylthiourea. In advanced organic synthesis and drug development, formamidine sulfonic acids serve as potent electrophilic amidinylating agents, versatile intermediates for guanidine synthesis, and robust oxidizing or reducing agents depending on the pH of the environment[1].

Unlike traditional carbodiimides (such as EDC or DIC), the sulfonic acid moiety provides unique aqueous solubility profiles and superior leaving-group capabilities. This application note details a rigorously validated, self-contained protocol for synthesizing this compound via the controlled, catalytic oxidation of N,N'-diethylthiourea.

Mechanistic Insights & Causality

The transformation of a thiourea to a formamidine sulfonic acid (thiourea trioxide) is not a single-step process. It proceeds sequentially through a sulfenic acid (highly unstable) and a sulfinic acid (thiourea dioxide) intermediate[2].

Causality in Experimental Design:

  • Thermal Control: The first oxidation event (S to S=O) is highly exothermic. Without strict thermal control (0–5 °C), the C–S bond cleaves prematurely, yielding N,N'-diethylurea and inorganic sulfate as irreversible side products.

  • Catalytic Intervention: The secondary oxidation from sulfinic acid to sulfonic acid is kinetically sluggish at low temperatures. We employ sodium tungstate (Na₂WO₄) as a catalyst to generate peroxotungstate complexes. This efficiently transfers oxygen to the sulfur center without requiring elevated temperatures that would otherwise thermally degrade the target product[1].

SynthesisWorkflow SM N,N'-Diethylthiourea (Starting Material) Ox1 H₂O₂ (1.1 eq), 0-5°C Exothermic Control SM->Ox1 Primary Addition Int N,N'-Diethylformamidine Sulfinic Acid (Intermediate) Ox1->Int Oxidation Step 1 Ox2 H₂O₂ (2.5 eq), Na₂WO₄ Catalytic Oxidation Int->Ox2 Catalyst + H₂O₂ Prod Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (Target Product) Ox2->Prod Oxidation Step 2 Pur Cold Ethanol Wash & Crystallization Prod->Pur Isolation Val HPLC/UV-Vis Validation (Purity >98%) Pur->Val QC Check

Workflow for the catalytic oxidation of N,N'-diethylthiourea to its sulfonic acid derivative.

Quantitative Reaction Parameters

To ensure reproducibility and minimize the risk of thermal runaway, the critical reaction parameters are summarized below.

ParameterStage 1: Sulfinic Acid IntermediateStage 2: Sulfonic Acid (Target)
H₂O₂ Equivalents 1.1 eq2.5 eq (Total: 3.6 eq)
Temperature 0 °C to 5 °C20 °C to 25 °C
Catalyst NoneNa₂WO₄ (2 mol%)
Reaction Time 1.5 hours4.0 hours
In-Process Control UV-Vis (λmax ~269 nm)UV-Vis (λmax ~234 nm)
Expected Yield Transient78% - 82%

Step-by-Step Experimental Protocol

Reagents & Equipment:

  • N,N'-Diethylthiourea (Purity >98%)

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Methanol / Ultrapure Water (1:1 v/v)

  • Jacketed glass reactor with overhead stirring and an internal temperature probe.

Phase 1: Initial Oxidation (Formation of the Dioxide)

  • Dissolution : Suspend 100 mmol (13.2 g) of N,N'-diethylthiourea in 50 mL of a 1:1 Methanol/Water mixture in the jacketed reactor.

  • Chilling : Cool the suspension to 0–2 °C. Causality: The starting material remains partially insoluble until the reaction begins; this heterogeneous state acts as a buffer against rapid thermal runaway.

  • Primary Addition : Add 110 mmol (11.3 mL of 30% H₂O₂) dropwise over 45 minutes, strictly maintaining the internal temperature below 5 °C.

  • Equilibration : Stir for 1.5 hours at 5 °C. The solution will clarify and become homogeneous as the more soluble sulfinic acid intermediate forms.

Phase 2: Deep Catalytic Oxidation (Formation of the Trioxide) 5. Catalyst Introduction : Dissolve 2.0 mmol (0.66 g) of Na₂WO₄·2H₂O in 5 mL of water and add it to the reactor in a single portion. 6. Secondary Addition : Add an additional 250 mmol (25.6 mL of 30% H₂O₂) dropwise over 1 hour. Allow the temperature to naturally rise to 20 °C, but utilize the jacket to ensure it does not exceed 25 °C. 7. Maturation : Stir the reaction for 4 hours at 20–25 °C. 8. Self-Validation (IPC) : Sample the reaction mixture. Dilute 1:1000 in water and analyze via UV-Vis spectroscopy. The reaction is complete when the peak at 269 nm (characteristic of the sulfinic acid) disappears entirely and is replaced by a sharp peak at 234 nm (characteristic of the sulfonic acid)[1].

Phase 3: Isolation and Purification 9. Quenching : Test the mixture for residual peroxides using KI-starch paper. If positive, quench cautiously with a minimal amount of cold sodium bisulfite solution until the test is negative. 10. Precipitation : Concentrate the mixture under reduced pressure (water bath <30 °C) to half its volume. Crash out the product by adding 100 mL of ice-cold absolute ethanol. 11. Filtration : Filter the resulting white crystalline solid over a glass frit. Wash the filter cake twice with 20 mL of cold ethanol to remove residual water and catalyst. 12. Drying : Dry the product in a vacuum desiccator over P₂O₅ for 24 hours. Causality: Do not use oven drying, as formamidine sulfonic acids are thermally sensitive and will decompose into ureas under heat.

Analytical Validation System

A self-validating protocol requires rigorous post-synthesis confirmation to guarantee scientific integrity:

  • Purity : HPLC analysis (C18 column, 0.1% TFA in Water/Acetonitrile gradient) should indicate >98% purity.

  • Structural Confirmation :

    • ¹H NMR (D₂O) : Will display characteristic chemical shifts for the ethyl groups (triplets for -CH₃, quartets for -CH₂-). Peak broadening may occur due to tautomerization of the amidine system.

    • IR Spectroscopy : Confirm the presence of strong asymmetric and symmetric S=O stretching bands at 1150–1250 cm⁻¹ and 1030–1060 cm⁻¹ (verifying the sulfonic acid moiety), alongside a distinct C=N stretch at ~1650 cm⁻¹.

Safety & Handling

  • Peroxide Hazards : The combination of organic material and concentrated hydrogen peroxide poses a deflagration risk if improperly concentrated. Never evaporate the reaction mixture to dryness while active peroxides are present.

  • Toxicity : Thiourea derivatives are potential thyroid disruptors and known contact allergens. Handle all powders and solutions with appropriate PPE (nitrile gloves, lab coat, safety goggles) inside a certified fume hood.

References

  • [1] Zhang, Y., & Zhang, H. (2007). Oxidation and Decomposition Kinetics of Thiourea Oxides. The Journal of Physical Chemistry A, 111(2), 284-291. URL: [Link]

  • [2] Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry, 32(2), 171-197. URL: [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2009). Evidence on the Carcinogenicity of N,N'-Diethylthiourea. California Environmental Protection Agency. URL: [Link]

Sources

Application

Application Note: Chemoselective Guanidinylation Using 1-(Ethylamino)-1-(ethylimino)methanesulfonic Acid

Target Audience: Synthetic Organic Chemists, Peptide Scientists, and Pharmaceutical Drug Development Professionals. Executive Summary The functionalization of primary amines to substituted guanidines is a critical transf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Peptide Scientists, and Pharmaceutical Drug Development Professionals.

Executive Summary

The functionalization of primary amines to substituted guanidines is a critical transformation in medicinal chemistry, particularly in the synthesis of peptide therapeutics. 1-(Ethylamino)-1-(ethylimino)methanesulfonic acid (CAS: 117766-00-4) has emerged as a highly specialized, chemoselective amidinating reagent[1].

Unlike traditional reagents (e.g., S-methylisothioureas or pyrazole-1-carboxamidines) which require harsh heating or release toxic, volatile byproducts like methanethiol, this sulfonic acid derivative utilizes a highly water-soluble sulfite/bisulfite leaving group. Its primary industrial application is the late-stage side-chain modification of D-Lysine residues to yield N,N'-diethylhomoarginine , a critical unnatural amino acid residue found in the gonadotropin-releasing hormone (GnRH) antagonist Ganirelix [2].

Mechanistic Insights & Chemical Causality

The efficiency of 1-(ethylamino)-1-(ethylimino)methanesulfonic acid lies in its thermodynamic and kinetic profile. The reagent is synthesized via the oxidation of N,N'-diethylthiourea, converting the thiocarbonyl into an electrophilic amidinesulfonic acid[3].

  • The Electrophilic Core: The strongly electron-withdrawing methanesulfonic acid moiety heavily polarizes the central amidine carbon.

  • Nucleophilic Attack: The unhindered ϵ -amino group of a lysine residue acts as the nucleophile, attacking the central carbon to form a transient tetrahedral intermediate.

  • Thermodynamic Driving Force: The collapse of the intermediate expels a sulfite/bisulfite anion ( SO32−​ / HSO3−​ ). Because sulfite is an exceptionally stable, non-toxic, and highly water-soluble leaving group, the reaction is driven irreversibly forward at room temperature[4].

Mechanism Peptide Peptide Precursor (D-Lysine side-chain: -NH2) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Reagent 1-(Ethylamino)-1-(ethylimino) methanesulfonic acid (Electrophile) Reagent->Intermediate Amidine Transfer Base Base (Et3N) Solvent (DMF) Base->Intermediate Deprotonation Product Ganirelix (D-N,N'-diethylhomoarginine) Intermediate->Product Elimination Byproduct Sulfite / Bisulfite (Water-soluble leaving group) Intermediate->Byproduct Cleavage

Figure 1: Mechanism of chemoselective guanidinylation via amidine transfer.

Optimization Data: Solvent and Base Selection

The choice of solvent and base dictates both the conversion rate and the crude purity of the peptide. Because the amidinating reagent is highly electrophilic, it is susceptible to competitive hydrolysis by trace water. Aprotic, highly polar solvents that disrupt peptide aggregation (like DMF and NMP) combined with non-nucleophilic bases (Et3N, DIPEA) yield the best results[4].

Table 1: Effect of Reaction Conditions on Ganirelix Precursor Modification

SolventBase (6 eq)Reagent (Eq.)Temp ProfileTimeCrude Purity (%)Isolated Yield (%)
DMF Triethylamine (Et3N) 4.0 0°C RT 24 h 80% 97%
NMPDIPEA4.00°C RT24 h76%92%
AcetonitrilePyridine4.00°C RT24 h61%95%
MethanolNa2CO34.00°C RT24 h59%94%
THFNaHCO34.00°C RT24 h57%87%

Data derived from comparative pharmaceutical synthesis trials[4]. DMF/Et3N provides the optimal balance of peptide solubility and base strength, preventing epimerization while maximizing the nucleophilicity of the lysine side-chain.

Experimental Protocols

The following self-validating protocols describe the conversion of a D-Lysine-containing decapeptide precursor into Ganirelix. The system utilizes an ice-bath addition to control the exothermic neutralization of the sulfonic acid and prevent premature reagent hydrolysis[4].

Protocol A: Solution-Phase Guanidinylation (Late-Stage Functionalization)

Reagents Required:

  • Ganirelix Precursor I (Globally deprotected except for specific orthogonal groups, if any): 2.0 mmol

  • 1-(Ethylamino)-1-(ethylimino)methanesulfonic acid: 8.0 mmol (4.0 eq)

  • Triethylamine (Et3N): 12.0 mmol (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 60 mL

  • Ice water (for quenching)

  • Anhydrous diethyl ether (for washing)

Step-by-Step Methodology:

  • Solvation: In a 250 mL round-bottom flask, dissolve 2.748 g (2.0 mmol) of the peptide precursor and 1.215 g (12.0 mmol) of Et3N in 40 mL of anhydrous DMF[4]. Stir gently until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice bath (0°C). Causality: The amidinesulfonic acid is highly reactive; cooling prevents degradation of the reagent prior to its interaction with the peptide.

  • Reagent Addition: Dissolve 1.44 g (8.0 mmol) of 1-(ethylamino)-1-(ethylimino)methanesulfonic acid in 20 mL of DMF. Add this solution dropwise to the reaction flask over 15 minutes[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir continuously for 24 hours.

  • In-Process Control (IPC): Withdraw a 10 μ L aliquot, dilute in mobile phase, and analyze via RP-HPLC. The reaction is complete when the precursor peak area is <1%.

  • Precipitation & Quenching: Pour the reaction mixture slowly into 600 mL of vigorously stirred ice water (10x volume of the reaction solution). The modified peptide will precipitate, while the sulfite leaving group and excess reagent remain dissolved in the aqueous phase[4].

  • Isolation: Collect the solid precipitate via vacuum filtration. Wash the filter cake three times with 50 mL portions of anhydrous diethyl ether to remove residual DMF and organic impurities.

  • Drying: Dry the solid under high vacuum to afford crude Ganirelix (Typical yield: ~3.04 g, 97%)[4].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) On-Resin Modification

For workflows where the peptide remains anchored to a Rink Amide MBHA resin, guanidinylation can be performed prior to global cleavage.

  • Resin Swelling: Swell 5.0 mmol of the D-Lys-containing peptide resin in 100 mL of DMF.

  • Base Addition: Add 5.06 g (50.0 mmol, 10 eq) of Et3N to the resin suspension[4].

  • Reagent Addition: Cool the solid-phase reaction vessel to 0°C. Dropwise, add a solution of 5.4 g (30.0 mmol, 6 eq) of 1-(ethylamino)-1-(ethylimino)methanesulfonic acid dissolved in 50 mL of DMF[4].

  • Agitation: Warm to room temperature and agitate (via bubbling nitrogen or orbital shaking) for 24 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (6x), Dichloromethane (DCM) (2x), and Methanol (MeOH) (3x for 5, 5, and 10 minutes respectively) to shrink the resin and purge reagents[4].

  • Cleavage: Proceed with standard TFA-based global cleavage and deprotection.

Workflow Step1 1. Dissolve Peptide Precursor (2 mmol) & Base (12 mmol) in Solvent (40 mL) Step2 2. Cool to 0°C (Ice Bath) To prevent reagent hydrolysis Step1->Step2 Step3 3. Dropwise Addition: Amidinating Reagent (8 mmol) in Solvent Step2->Step3 Step4 4. Reaction: Warm to RT, Stir for 24 h Step3->Step4 Step5 5. In-Process Control: HPLC Monitoring Step4->Step5 Step5->Step4 Incomplete Step6 6. Quench & Precipitate: Add to 10x volume Ice Water Step5->Step6 >99% Conversion Step7 7. Isolate: Filtration, Ether Wash, Vacuum Dry Step6->Step7

Figure 2: Step-by-step experimental workflow for solution-phase guanidinylation.

References

  • Title: US20170121371A1 - Ganirelix precursor and method for preparing ganirelix acetate by using the same Source: Google Patents URL
  • Title: 117766-00-4 | CAS数据库 - ChemicalBook Source: ChemicalBook URL
  • Title: Merck-Price-List-2020-21.

Sources

Method

Scale-Up Manufacturing Process for Methanesulfonic Acid, 1-(ethylamino)-1-(ethylimino)-

A Green, High-Efficiency Guanylating Reagent for the Synthesis of Peptide APIs Introduction & Mechanistic Causality Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (CAS: 117766-00-4), also referred to as N,N'-diethy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Green, High-Efficiency Guanylating Reagent for the Synthesis of Peptide APIs

Introduction & Mechanistic Causality

Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (CAS: 117766-00-4), also referred to as N,N'-diethylaminoiminomethanesulfonic acid or Ganirelix Impurity 1, is a highly specialized electrophilic guanylating agent[1],[2]. In the commercial manufacturing of complex peptide active pharmaceutical ingredients (APIs) such as the GnRH antagonist Ganirelix, the incorporation of sterically hindered N,N'-diethylhomoarginine residues is a critical synthetic challenge[3],[4].

Historically, peptide guanylation utilized S-methylisothiourea derivatives. However, these reagents release highly toxic, volatile methyl mercaptan gas upon reaction with primary amines. By contrast, Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- serves as a solid, highly reactive cyanamide surrogate[5]. When this sulfonic acid reacts with the side-chain amine of a lysine or ornithine residue, the tetrahedral intermediate collapses to release benign sulfurous acid (or bisulfite in the presence of a base), making it a fundamentally "green" and scalable reagent[5],[6].

Process Chemistry & Experimental Causality

The synthesis of this reagent relies on the controlled, exhaustive oxidation of N,N'-diethylthiourea (DETU) using aqueous hydrogen peroxide (H₂O₂)[7],[8].

Causality of Experimental Choices:

  • Catalyst Selection: The oxidation of the sulfur atom proceeds stepwise (sulfenic sulfinic sulfonic acid). Without a catalyst, the reaction often stalls at the sulfinic acid stage, leading to dangerous peroxide accumulation. The addition of sodium molybdate (Na₂MoO₄) drastically accelerates the terminal oxidation step, ensuring complete conversion to the sulfonic acid[9].

  • Thermal Control: The oxidation is highly exothermic. H₂O₂ must be dosed under strict temperature control (0–5 °C). If the internal temperature exceeds 15 °C during dosing, the intermediate oxoacids can prematurely decompose, drastically reducing yield and risking an exothermic runaway[6].

  • Solvent System: A polar aprotic/aqueous mixture (e.g., Acetonitrile/Water) is utilized. The final product is a zwitterion with minimal solubility in cold organic solvents. This drives spontaneous crystallization, shifting the reaction equilibrium forward and protecting the product from hydrolytic degradation[8].

Step-by-Step Methodology: 5-Kilogram Pilot Scale Protocol

Note: This protocol is designed as a self-validating system. In-Process Controls (IPC) act as hard gating mechanisms; proceeding to downstream steps is chemically prohibited unless specific analytical criteria are met.

Phase 1: Catalytic Oxidation
  • Reactor Preparation: To a 50 L jacketed glass-lined reactor purged with nitrogen, charge 5.0 kg of N,N'-diethylthiourea (DETU, 37.8 mol), 45.7 g of sodium molybdate dihydrate (0.5 mol%), and 20 L of Acetonitrile.

  • Cooling: Initiate jacket cooling to bring the suspension to 0–2 °C. Set the agitator to 150 RPM.

  • Controlled Dosing: Slowly dose 13.5 kg of 30% w/w aqueous H₂O₂ (119 mol, 3.15 eq) via a precision metering pump over 4.5 to 6 hours.

    • Critical Causality: Maintain the internal temperature strictly below 5 °C. The dosing rate must be dynamically adjusted based on the reactor's heat removal capacity to prevent thermal runaway.

  • Maturation: Once dosing is complete, maintain the reaction mixture at 5 °C for 2 hours, then gradually warm to 15 °C over 1 hour to drive the conversion of residual sulfinic acid.

Phase 2: In-Process Control (IPC) & Validation
  • Sampling: Withdraw a 5 mL aliquot. Quench immediately with cold sodium bisulfite to neutralize residual peroxides.

  • HPLC Analysis: Analyze the sample via RP-HPLC (UV detection at 210 nm and 240 nm).

    • Validation Gate: Proceed to Phase 3 only if DETU is < 0.1% area and the sulfinic acid intermediate is < 1.0% area. If the sulfinic acid exceeds 1.0%, dose an additional 0.1 eq of H₂O₂ and mature for 1 additional hour.

Phase 3: Isolation and Purification
  • Crystallization: Cool the reactor to -5 °C at a controlled cooling rate of 10 °C/hour. The zwitterionic product will precipitate as a dense white crystalline solid.

  • Filtration: Transfer the slurry to a Nutsche filter. Filter under positive nitrogen pressure.

  • Washing: Wash the filter cake with 2 x 5 L of cold (-10 °C) acetone.

    • Causality: Acetone displaces residual water and unreacted trace organics, accelerating the drying process and preventing hydrolysis.

  • Drying: Dry the product under vacuum (50 mbar) at 35 °C for 24 hours.

    • Causality: Drying temperatures above 40 °C risk thermal desulfonation and product degradation.

Quantitative Data Summaries

Table 1: In-Process Control (IPC) Parameters and Validation Criteria

IPC Point Analytical Method Target Parameter Acceptance Criteria Causality / Action if Failed
IPC-1 RP-HPLC (240 nm) Unreacted DETU < 0.1% Area Ensures complete primary conversion. If >0.1%, extend maturation time.
IPC-2 RP-HPLC (210 nm) Sulfinic Acid < 1.0% Area Prevents downstream reagent instability. If >1.0%, dose 0.1 eq H₂O₂.

| IPC-3 | Karl Fischer | Moisture Content | < 0.5% w/w | Prevents hydrolytic degradation during API storage. Extend vacuum drying. |

Table 2: Scale-Up Performance Comparison (100 g Lab Scale vs. 5 kg Pilot Scale)

Parameter 100 g Lab Scale 5 kg Pilot Scale Variance / Scaling Observation
H₂O₂ Dosing Time 45 minutes 5.5 hours Extended significantly to manage the exothermic heat load safely.
Max Internal Temp 4.2 °C 4.8 °C Maintained strictly < 5 °C via efficient jacket cooling dynamics.
Isolated Yield 88.5% 85.2% Slight yield drop due to reactor wall retention and transfer losses.

| Chromatographic Purity | 99.8% | 99.6% | Highly comparable; demonstrates scalable crystallization dynamics. |

Process Workflow Visualization

G N1 Raw Materials DETU + H2O2 N2 Catalytic Oxidation (Na2MoO4, 0-5 °C) N1->N2 Controlled Dosing N3 IPC Validation HPLC: DETU < 0.1% N2->N3 Maturation N3->N2 Fail (Add H2O2) N4 Crystallization (Cool to -5 °C) N3->N4 Pass N5 Filtration & Drying (Vacuum, 35 °C) N4->N5 Slurry Transfer N6 Final API Intermediate CAS: 117766-00-4 N5->N6 Yield: >85% N7 Peptide Guanylation (Ganirelix Synthesis) N6->N7 Reagent Usage

Workflow for the scale-up synthesis and application of CAS 117766-00-4.

Downstream Application: Solid-Phase Peptide Guanylation

In the downstream synthesis of Ganirelix, the isolated Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- is utilized directly on the solid-phase peptide synthesis (SPPS) resin[3]. The resin-bound peptide, containing a deprotected D-lysine side chain, is suspended in N,N-dimethylformamide (DMF). The guanylating reagent is added alongside a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The base serves a dual purpose: it deprotonates the lysine amine to enhance its nucleophilicity and neutralizes the sulfurous acid leaving group, driving the formation of the N,N'-diethylhomoarginine residue to absolute completion[4].

References

  • Resonant acoustic mixing for green guanylation: thiourea trioxide as a solid cyanamide surrogate toward guanidine carbonate salts. Green Chemistry, RSC Publishing (2021). URL:[Link]

  • Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas. Chemical Research in Toxicology, ACS Publications (1990). URL:[Link]

  • Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, MDPI (2023). URL:[Link]

Sources

Application

Catalytic Applications of CAS 117766-00-4 in Cross-Linking and Bioconjugation Reactions

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Compound Focus: (E)-(Ethylamino)(ethylimino)methanesulfonic acid (CAS 117766-00-4)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Compound Focus: (E)-(Ethylamino)(ethylimino)methanesulfonic acid (CAS 117766-00-4)[1].

Executive Summary

CAS 117766-00-4 is a highly versatile, water-soluble catalytic reagent with a molecular weight of 180.23 g/mol [2]. While structurally related to traditional carbodiimides, the incorporation of a methanesulfonic acid moiety fundamentally alters its reactivity profile. This structural modification makes it a dual-action reagent: it serves as a potent zero-length cross-linker for aqueous bioconjugation and as a direct regiospecific guanylating agent in solid-phase peptide synthesis (SPPS)[3]. This application note provides field-proven protocols, mechanistic insights, and self-validating workflows for utilizing CAS 117766-00-4 in advanced chemical synthesis.

Mechanistic Insights (The "Why" Behind the Chemistry)

To successfully deploy CAS 117766-00-4, scientists must understand the causality driving its reaction pathways. High purity (>97%) is critical to prevent side reactions and ensure optimal yields[4].

Zero-Length Amide Cross-Linking

In bioconjugation, CAS 117766-00-4 functions as a zero-length cross-linker by activating carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate.

  • The Causality of Activation: The electron-withdrawing nature of the sulfonic acid group increases the electrophilicity of the central imine carbon, accelerating the initial carboxylate attack.

  • The Causality of Solubility: Unlike Dicyclohexylcarbodiimide (DCC), which produces an insoluble urea byproduct, CAS 117766-00-4 releases a highly water-soluble sulfonated urea upon amide bond formation. This prevents protein precipitation and allows for simple downstream purification via dialysis.

Mechanism C Carboxyl Substrate (R-COOH) Int O-Acylisourea Intermediate C->Int pH 4.5-6.0 Cat CAS 117766-00-4 (Activator) Cat->Int Activation Prod Amide Cross-Link (R-CO-NH-R') Int->Prod Nucleophilic Attack Byprod Water-Soluble Urea Byproduct Int->Byprod Displacement Amine Amine Substrate (R'-NH2) Amine->Prod + Amine

Figure 1: Mechanism of zero-length amide cross-linking catalyzed by CAS 117766-00-4.

Direct Regiospecific Guanylation

In the development of complex therapeutic peptides (such as the GnRH antagonist Ganirelix), CAS 117766-00-4 acts as a direct amidinating agent[5].

  • The Causality of Guanylation: When reacted with the ϵ -amino group of a lysine residue under basic conditions, the methanesulfonate acts as an intrinsic leaving group. This drives the one-pot transfer of the N,N'-diethylamidino group, converting the lysine into an N,N'-diethylhomoarginine residue[3]. This eliminates the need for multi-step protection/deprotection strategies, significantly streamlining SPPS[6].

Comparative Reagent Profiling

Understanding when to choose CAS 117766-00-4 over traditional reagents is vital for experimental design.

ReagentCAS NumberAqueous SolubilityPrimary ByproductOptimal pH RangeApplication Focus
CAS 117766-00-4 117766-00-4Excellent (>100 mg/mL)Water-soluble urea4.5 – 6.5Aqueous cross-linking, Peptide Guanylation
EDC·HCl 25952-53-8ExcellentWater-soluble urea4.5 – 5.5General zero-length cross-linking
DCC 538-75-0PoorInsoluble DCUOrganic SolventsSolid-phase peptide synthesis (SPPS)
DIC 693-13-0ModerateSoluble in organicsOrganic SolventsSolid-phase peptide synthesis (SPPS)

Experimental Protocols

Protocol 1: Aqueous Zero-Length Bioconjugation (Amide Bond Formation)

This protocol describes the cross-linking of a carboxyl-containing polymer/protein to a primary amine-containing target.

Step 1: Buffer Preparation

  • Dissolve the carboxyl-containing substrate (1-10 mg/mL) in 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.0.

  • Expert Insight: MES is strictly required because it lacks primary amines that would quench the activated O-acylisourea intermediate. The slightly acidic pH (5.0) protonates the carboxyl groups, enhancing their nucleophilicity toward the cross-linker.

Step 2: Substrate Activation

  • Add CAS 117766-00-4 to the solution at a 10-fold molar excess relative to the carboxyl groups. Mix gently for 15 minutes at room temperature.

Step 3: Stabilization (Crucial Step)

  • Add Sulfo-NHS (N-hydroxysulfosuccinimide) at a 5-fold molar excess.

  • Expert Insight: The initial O-acylisourea intermediate is susceptible to rapid hydrolysis in water. Sulfo-NHS converts this transient intermediate into a semi-stable Sulfo-NHS ester, extending its reactive half-life from seconds to hours and vastly improving conjugation yields.

Step 4: Conjugation

  • Add the amine-containing target molecule (e.g., a fluorescent dye or secondary protein) in a 1:1 to 1:5 molar ratio. Allow the reaction to proceed for 2 hours at room temperature.

Step 5: Purification & Self-Validation

  • Quench the reaction by adding hydroxylamine (10 mM final concentration) to deactivate unreacted Sulfo-NHS esters. Purify the conjugate via dialysis or Size Exclusion Chromatography (SEC).

  • Self-Validation Check: Run an aliquot of the pre- and post-dialysis mixture on an SDS-PAGE gel. A successful zero-length cross-link will present as a distinct higher-molecular-weight band alongside the proportional depletion of the monomeric target bands.

Workflow Step1 Step 1 Buffer Prep (MES, pH 5.0) Step2 Step 2 Activation (+ CAS 117766-00-4) Step1->Step2 Step3 Step 3 Stabilization (+ Sulfo-NHS) Step2->Step3 Step4 Step 4 Conjugation (+ Target Amine) Step3->Step4 Step5 Step 5 Purification (Dialysis/SEC) Step4->Step5

Figure 2: Step-by-step experimental workflow for bioconjugation using CAS 117766-00-4.

Protocol 2: Direct Regiospecific Guanylation in SPPS (Ganirelix Precursor Synthesis)

This protocol details the conversion of a resin-bound lysine residue into an N,N'-diethylhomoarginine residue[5].

Step 1: Resin Swelling

  • Swell 1.0 g of the Fmoc-deprotected, Lysine-containing peptide resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

Step 2: Base Addition

  • Add 5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the resin suspension.

  • Expert Insight: DIPEA is required to fully deprotonate the ϵ -amino group of the lysine residue, rendering it a potent nucleophile necessary to attack the central carbon of the guanylating agent[5].

Step 3: Guanylation

  • Add 5 molar equivalents of CAS 117766-00-4 dissolved in minimal DMF. Agitate the reaction vessel continuously for 12–24 hours at room temperature[6].

  • Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove the displaced methanesulfonic acid byproduct.

Step 4: Cleavage & Self-Validation

  • Self-Validation Check: Cleave a 5 mg micro-aliquot of the resin using a standard TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 1 hour. Precipitate in cold ether and analyze the supernatant via LC-MS. The successful conversion of Lysine to N,N'-diethylhomoarginine will manifest as a definitive mass shift of +98.08 Da per modified residue. Unreacted lysine peaks indicate the need for a second coupling cycle.

References

  • Alfa Chemical. (E)-(Ethylamino)(ethylimino)methanesulfonic Acid CAS NO: 117766-00-4.[1] URL: [Link]

  • Petousis, N. H., et al. (1999). Efficient Preparation of a Homoarginene Containing Peptide by Direct Regiospecific Amidination of Lysine. Synthetic Communications, 29(16).[3] URL:[Link]

  • Google Patents. US20170121371A1 - Ganirelix precursor and method for preparing ganirelix acetate by using the same.[5] URL:

  • Google Patents. CN107056894B - Method for solid-phase synthesis of ganirelix acetate by fragment method.[6] URL:

  • NBInno. Chemical Intermediates Explained: From Synthesis to Supply.[4] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(ethylamino)-1-(ethylimino)methanesulfonic acid

Overview & Chemical Context As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of amidine sulfonic acids. 1-(ethylamino)-1-(ethylimino)methanesulfonic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Context

As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of amidine sulfonic acids. 1-(ethylamino)-1-(ethylimino)methanesulfonic acid (CAS 117766-00-4) is a highly specialized zwitterionic reagent, primarily utilized for the direct regiospecific amidination (guanylation) of amines and peptides[1].

Because it is synthesized via the hydrogen peroxide oxidation of N,N'-diethylthiourea in the presence of a molybdenum (Mo) catalyst[2], the crude reaction mixture often contains residual catalyst, unreacted lipophilic thiourea, and water. This guide provides a self-validating purification system. By exploiting the distinct physicochemical properties of the zwitterionic product versus its impurities, we can achieve >98% purity without relying on complex chromatography.

Section 1: Physicochemical Data for Purification Strategy

To design a logical purification workflow, we must first understand the thermodynamic and solubility profile of the target molecule.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Structure Zwitterionic (Amidine Sulfonic Acid)Highly polar; insoluble in non-polar organics; sensitive to strong bases.
Aqueous Solubility High at >40°C, Low at <5°CEnables temperature-gradient crystallization from aqueous mixtures.
Organic Solubility Insoluble in DCM, EtOAc, AcetoneAllows selective organic washing to extract unreacted starting materials.
Thermal Stability Labile; decomposes >50°CStrictly requires low-temperature vacuum drying to prevent desulfonation.
Catalyst Affinity Co-precipitates with Mo(VI) saltsRequires competitive aqueous leaching (ice-cold water) to remove Mo.

Section 2: Standard Purification Protocol (Anti-Solvent Crystallization)

This step-by-step methodology ensures the selective precipitation of the amidine sulfonic acid while keeping impurities in the solution phase. By maintaining strict temperature control and avoiding large excesses of solvent, you maximize both yield and purity[3].

  • Reaction Quenching & Temperature Control: Upon completion of the Mo-catalyzed oxidation, immediately cool the aqueous reaction mixture to 0–5°C using an ice-brine bath.

    • Causality: Lowering the temperature decreases the solubility of the zwitterion, initiating primary nucleation.

  • Anti-Solvent Addition: Under vigorous mechanical stirring, add 2 to 3 volumes of cold acetonitrile (CH₃CN) dropwise to the mixture[4].

    • Causality: Acetonitrile acts as an anti-solvent. It is miscible with water but drastically lowers the dielectric constant of the medium, forcing the polar zwitterion out of solution while keeping the Mo catalyst partially dissolved.

  • Aging the Suspension: Allow the suspension to age at 0°C for 2 hours.

    • Causality: Aging promotes Ostwald ripening, where smaller, impure crystals dissolve and redeposit onto larger crystals, improving filtration efficiency.

  • Isolation: Collect the precipitate via vacuum filtration using a medium-porosity sintered glass funnel.

  • Aqueous Leaching (Catalyst Removal): Wash the filter cake with 1 volume of ice-cold deionized water.

    • Causality: Sodium molybdate is highly soluble in cold water, whereas the amidine sulfonic acid is not. This step leaches trapped catalyst from the crystal lattice.

  • Organic Extraction (Thiourea Removal): Wash the filter cake with 2 volumes of cold dichloromethane (DCM) or acetone.

    • Causality: Unreacted N,N'-diethylthiourea is lipophilic and dissolves in DCM/acetone, leaving the insoluble zwitterion behind.

  • Desiccation: Transfer the purified solid to a vacuum desiccator. Dry under high vacuum (<10 mbar) at ambient temperature (20–25°C) until a constant weight is achieved.

Section 3: Troubleshooting FAQs

Q1: Why is my product "oiling out" (forming a biphasic liquid) instead of crystallizing during the anti-solvent addition? Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the compound becomes supersaturated in a solvent system where its melting point is lower than the phase separation temperature. This is often exacerbated by excess residual water or unreacted hydrogen peroxide. Solution: Do not add the anti-solvent too rapidly. If an oil forms, stop the acetonitrile addition. Induce nucleation by scratching the inside of the glass flask with a glass rod, or introduce a seed crystal of pure 1-(ethylamino)-1-(ethylimino)methanesulfonic acid. Once solid crystals begin to form, resume the dropwise addition of cold acetonitrile.

Q2: My isolated product has a persistent green or blue tint. How do I remove this? Expert Insight: Pure amidine sulfonic acids are white to off-white solids. A green or blue tint indicates contamination with reduced molybdenum species (Mo(V) or Mo(IV) "molybdenum blues") from the catalyst[2]. Solution: If the standard ice-water wash fails, the Mo species is likely trapped within the crystal lattice. Dissolve the crude solid in a minimum volume of water at 30°C. Add a small amount of a chelating resin (e.g., Chelex 100) and stir for 15 minutes. Filter off the resin, cool the filtrate to 0°C, and reprecipitate with acetonitrile.

Q3: The product degrades and turns yellow/brown during the drying phase. What is going wrong? Expert Insight: Amidine sulfonic acids are thermally labile. Heating the product above 40-50°C, especially in the presence of trace moisture, triggers desulfonation and hydrolytic cleavage of the imine bond. Solution: Never use a conventional drying oven. You must use a vacuum oven or desiccator at room temperature. To accelerate drying without heat, place a dish of phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid inside the vacuum chamber to act as a moisture trap.

Q4: NMR analysis shows residual N,N'-diethylthiourea. How can I clear this without losing my product? Expert Insight: N,N'-diethylthiourea is highly soluble in moderately polar organics, whereas your zwitterionic product is completely insoluble. Solution: Resuspend (triturate) your dried crude powder in cold ethyl acetate or dichloromethane (10 mL per gram of product). Stir vigorously for 10 minutes, filter, and discard the filtrate. Your product will remain on the filter paper, completely free of thiourea.

Section 4: Mechanistic Purification Workflow

PurificationWorkflow N1 Crude Aqueous Mixture (Amidine Sulfonic Acid + Mo Catalyst) N2 Cool to 0-5°C & Add Acetonitrile N1->N2 Temperature Control N3 Crystallization / Precipitation N2->N3 Anti-Solvent Effect N4 Vacuum Filtration N3->N4 Isolate Solid N5 Ice-Cold Water Wash (Removes Mo Catalyst) N4->N5 Aqueous Leaching N6 Cold DCM/Acetone Wash (Removes Unreacted Thiourea) N5->N6 Organic Extraction N7 Vacuum Drying (<40°C) N6->N7 Prevent Thermal Degradation N8 Pure 1-(ethylamino)-1-(ethylimino) methanesulfonic acid N7->N8 Final Yield

Caption: Step-by-step mechanistic workflow for the isolation and purification of amidine sulfonic acids.

References

  • [1] Efficient Preparation of a Homoarginene Containing Peptide by Direct Regiospecific Amidination of Lysine: Synthetic Communications - Taylor & Francis. Available at:[Link]

  • [2] EP0248586A2 - Process for producing amidine sulfonic acid intermediates for guanidines - Google Patents. Available at:

  • [4] US4693850A - Methane sulfonic acid derivatives - Google Patents. Available at:

  • [5] Synthesis of guanidines from thioureas using photocatalyst - Chula Digital Collections. Available at:[Link]

  • [3] US5130441A - Method for producing amino-2-imidazoline derivatives - Google Patents. Available at:

Sources

Optimization

Preventing hydrolysis of Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- in aqueous media

Technical Support Center: Stabilizing Formamidine Derivatives in Aqueous Media A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, prepared by our...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing Formamidine Derivatives in Aqueous Media

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth technical information and practical advice for handling "Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-" and related N,N'-dialkyl formamidine compounds in aqueous experimental settings. Our goal is to help you understand the inherent instability of this class of compounds and provide actionable strategies to prevent hydrolysis, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What exactly is "Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-" and why is it susceptible to hydrolysis?

The name provided describes the salt of an N,N'-diethylformamidine cation with a methanesulfonate anion. The core issue lies with the formamidine functional group (R-N=CH-N-R'), which contains a reactive imine-like C=N double bond. In the presence of water, this group is prone to hydrolysis, a chemical reaction where water cleaves the C=N bond. This process is often catalyzed by acidic or basic conditions, leading to the compound's degradation into N-ethylformamide and ethylamine.[1][2] The methanesulfonic acid counter-ion makes the salt inherently acidic, which can accelerate this degradation if not properly buffered.[3]

Q2: What are the tell-tale signs of compound degradation in my experiments?

Degradation can manifest in several ways:

  • Analytical Changes: When analyzing your samples by techniques like HPLC, you may observe a decrease in the peak area of your parent compound over time, accompanied by the appearance of new peaks corresponding to hydrolysis products.[4]

  • Inconsistent Biological/Chemical Activity: The most common sign is a loss of efficacy or inconsistent results in your assays. Since the hydrolyzed products have different chemical structures, they will likely not have the same biological activity as the parent compound.

  • Changes in pH: As the formamidine hydrolyzes, it can release amine byproducts, which may alter the pH of your solution, further affecting the reaction rate and experimental conditions.

  • Physical Changes: In some cases, you might observe a change in the color or clarity of the solution, although this is less common.

Q3: At what pH is my formamidine compound most stable?

The stability of imines and formamidines is highly pH-dependent. Generally, they exhibit the greatest stability in a neutral to moderately basic pH range (approximately pH 7 to 9).[2][5]

  • Acidic Conditions (pH < 7): Hydrolysis is typically rapid under acidic conditions. The imine nitrogen gets protonated, making the carbon atom highly susceptible to nucleophilic attack by water.[2][6]

  • Strongly Basic Conditions (pH > 9): While more stable than in acid, hydrolysis can still occur, often catalyzed by hydroxide ions.[7] For most applications, maintaining a buffered solution between pH 7.0 and 8.5 is the optimal strategy to minimize degradation.

Q4: Can I prepare a concentrated stock solution in water? How should I store it?

Preparing concentrated stock solutions in pure, unbuffered water is not recommended due to the risk of rapid hydrolysis. The inherent acidity of the methanesulfonate salt can create a low-pH environment that promotes degradation.

Recommended Practice:

  • Prepare stock solutions in a suitable, anhydrous organic solvent like DMSO or anhydrous ethanol. Store these stocks at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.

  • For aqueous experiments, create a fresh working solution immediately before use by diluting the organic stock into a pre-equilibrated, appropriately buffered aqueous medium. Avoid preparing large batches of aqueous solutions for long-term storage.

Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical workflow to diagnose and solve them.

Issue 1: My experimental results are inconsistent and not reproducible.

Inconsistent data is a classic symptom of compound instability. The concentration of your active compound is likely changing between experiments or even during a single experiment.

  • Troubleshooting Workflow for Inconsistent Results

G A Inconsistent Results Observed B Is the aqueous solution buffered? A->B C Implement a stable buffer system (e.g., PBS, HEPES at pH 7.0-8.5) B->C No D Was the aqueous solution prepared fresh? B->D Yes J Problem Resolved C->J E Prepare fresh aqueous working solutions immediately before each experiment. D->E No F How old is the organic stock solution? D->F Yes E->J G Prepare a fresh organic stock. Verify concentration via HPLC/UV-Vis. F->G Old (>1 month) or improperly stored H What is the experiment temperature? F->H Fresh G->J I Lower the temperature if possible. (e.g., run assays at 4°C or on ice) H->I Elevated (>25°C) H->J Room Temp or Lower I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: HPLC analysis shows rapid degradation of the parent compound.

If you are monitoring the compound's concentration and see its peak diminish quickly, this confirms a stability issue.

  • Causality: The rate of hydrolysis is often pseudo-first-order, meaning it proceeds at a steady rate that depends on the compound concentration, pH, and temperature.[7]

  • Solution:

    • pH Optimization: Conduct a simple stability study. Prepare small aliquots of your compound in different buffers (e.g., pH 6.0, 7.4, 8.5) and monitor the concentration by HPLC over a few hours. This will empirically determine the optimal pH for your specific experimental conditions.

    • Solvent Environment: If your experiment allows, consider adding a water-miscible co-solvent (e.g., up to 5-10% DMSO or ethanol) to the aqueous buffer. This reduces the water activity and can slow the rate of hydrolysis.

    • Temperature Control: Perform all manipulations on ice. Hydrolysis, like most chemical reactions, is temperature-dependent. Lowering the temperature can significantly decrease the degradation rate.[8]

Table 1: Factors Influencing Formamidine Hydrolysis Rate

FactorCondition Promoting HydrolysisRecommended Mitigation Strategy
pH Acidic (pH < 7) or Strongly Basic (pH > 10)Buffer solution to pH 7.0 - 8.5 [2][5]
Temperature Elevated temperatures (>25°C)Work at lower temperatures (e.g., 4°C or on ice)[8]
Solvent Pure aqueous solutionUse anhydrous organic stocks; consider co-solvents (DMSO, EtOH) in final solution
Solution Age Pre-prepared aqueous solutionsPrepare aqueous working solutions immediately before use

Scientific Deep Dive: The Mechanism of Hydrolysis

Understanding the chemical mechanism of degradation is key to preventing it. The hydrolysis of formamidines in aqueous solution is a stepwise process.

  • Acid-Catalyzed Hydrolysis Mechanism

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Bond Cleavage Formamidine R-N=CH-NH-R' Protonated_Formamidine R-N=CH-N+H2-R' Formamidine->Protonated_Formamidine + H+ Tetrahedral_Intermediate R-NH-CH(OH)-N+H2-R' Tetrahedral_Intermediate_2 R-NH-CH(OH)-N+H2-R' Protonated_Formamidine_2 R-N=CH-N+H2-R' Protonated_Formamidine_2->Tetrahedral_Intermediate + H2O Products R-NH-CHO + R'-NH2 (Formamide + Amine) Tetrahedral_Intermediate_2->Products - H+

Caption: Simplified mechanism for acid-catalyzed formamidine hydrolysis.

  • Protonation: Under acidic conditions, a hydrogen ion (proton) attaches to one of the nitrogen atoms. This makes the central carbon atom more electron-deficient (more electrophilic).

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbon atom. This forms a tetrahedral intermediate.[1] This step is often the rate-determining step of the reaction.

  • Proton Transfer & Cleavage: A series of rapid proton transfers occurs, followed by the cleavage of a carbon-nitrogen bond. This breaks the molecule apart, releasing a primary amine (R'-NH2) and an N-substituted formamide (R-NH-CHO), which are the final hydrolysis products.

By maintaining a neutral or slightly basic pH, you reduce the concentration of available protons, thereby slowing down the initial, critical protonation step and stabilizing the compound.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Working Solution

This protocol is designed to minimize hydrolysis during the preparation of your experimental solutions.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 1x Phosphate-Buffered Saline or 50 mM HEPES). Adjust the pH to the optimal range for stability, ideally between 7.2 and 8.0 .

  • Degas Buffer (Optional but Recommended): To remove dissolved oxygen which can sometimes participate in side reactions, degas the buffer by sonicating under vacuum for 15-20 minutes.

  • Temperature Equilibration: Chill the buffer to the temperature at which your experiment will be conducted (e.g., place it on ice for 4°C experiments).

  • Prepare Stock Solution: If you haven't already, prepare a concentrated stock solution (e.g., 10-50 mM) of the formamidine compound in anhydrous DMSO.

  • Final Dilution (Perform Immediately Before Use):

    • Calculate the volume of the DMSO stock needed to achieve your final desired concentration in the chilled buffer.

    • Vortex the DMSO stock solution briefly.

    • Pipette the required volume of the stock solution directly into the vortexing, chilled buffer. This ensures rapid and uniform mixing, preventing localized high concentrations that might precipitate.

    • Use the freshly prepared aqueous solution without delay.

Protocol 2: Monitoring Compound Stability by HPLC

This method allows you to quantify the stability of your compound under specific conditions.

  • Sample Preparation: Prepare a solution of your compound in the aqueous buffer of interest at the final experimental concentration.

  • Timepoint Zero (t=0): Immediately after preparation, inject an aliquot of the solution onto a suitable C18 reverse-phase HPLC column.

  • Incubation: Keep the remainder of the solution under the exact conditions of your experiment (e.g., in a 37°C incubator).

  • Subsequent Timepoints: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw another aliquot and inject it onto the HPLC.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each timepoint.

    • Plot the peak area versus time. A steep decline indicates rapid hydrolysis.

    • Calculate the half-life (t½) of the compound under these conditions to understand the timeframe in which your experiments must be completed.

References

  • Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. ResearchGate. Available at: [Link]

  • Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. PubMed. Available at: [Link]

  • Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines. ACS Publications. Available at: [Link]

  • Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[3]uril. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

  • Formamidine as a Versatile Protecting Group for Primary Amines: A Mild Procedure for Hydrolytic Removal. Taylor & Francis Online. Available at: [Link]

  • Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. PMC. Available at: [Link]

  • Inhibited Hydrolysis of 4-(N, N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[3]uril. PubMed. Available at: [Link]

  • Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. PubMed. Available at: [Link]

  • Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions. PubMed. Available at: [Link]

  • Computation-Guided Exploration of The Reaction Parameter Space of N,N-Dimethylformamide Hydrolysis. ChemRxiv. Available at: [Link]

  • Methanesulfonic Acid. Ataman Kimya. Available at: [Link]

  • Methanesulfonic Acid | CH4O3S. PubChem. Available at: [Link]

  • Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. Available at: [Link]

  • What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide? Study.com. Available at: [Link]

  • Stability of different zinc(II)-diamine complexes in aqueous solution with respect to structure and dynamics: a QM/MM MD study. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Poor Solubility of 1-(Ethylamino)-1-(ethylimino)methanesulfonic Acid

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals encountering solubility and reactivity bottlenecks with 1-(Ethylamino)-1-(ethylimino)methanesulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals encountering solubility and reactivity bottlenecks with 1-(Ethylamino)-1-(ethylimino)methanesulfonic acid (CAS 117766-00-4)[1].

This specialized guanylating agent is critical in peptide synthesis, specifically for introducing the N,N′ -diethylguanidino group onto D -Lysine or ornithine side chains during the commercial synthesis of Ganirelix acetate[2]. Despite its synthetic utility, its physical properties often lead to precipitation, incomplete reactions, and clogged solid-phase peptide synthesis (SPPS) reactors.

Part 1: The Causality of Insolubility (Mechanistic Insight)

To permanently resolve solubility issues, we must first understand the molecular causality. The compound consists of a strongly acidic methanesulfonic acid moiety ( −SO3​H ) and a highly basic ethylimino/ethylamino core. In its solid state, it does not exist as a neutral molecule; rather, it forms a tightly bound zwitterionic internal salt .

This zwitterionic lattice possesses exceptionally high lattice energy. Standard SPPS solvents like Dichloromethane (DCM) or even Dimethylformamide (DMF) lack the dielectric capacity to disrupt these ionic interactions. Consequently, the reagent remains an unreactive, cloudy suspension. Forcing the reaction with a suspension leads to truncated peptide sequences and poor crude purity.

Part 2: The "Solvent-Base Disruption" Protocol

To achieve a clear, highly reactive solution, the zwitterionic lattice must be chemically and physically disrupted. This self-validating protocol, adapted from validated [2], ensures complete dissolution prior to introduction to the peptide resin.

Step-by-Step Methodology:

  • Solvent Selection: Weigh the required amount of 1-(ethylamino)-1-(ethylimino)methanesulfonic acid. Suspend it in N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)[3]. Do not use DCM or THF. NMP is preferred due to its high dielectric constant and excellent swelling properties for polystyrene-based resins.

  • Base-Driven Salt Formation: Add 1.2 to 1.5 molar equivalents of N,N -Diisopropylethylamine (DIPEA)[2].

    • Causality: DIPEA deprotonates the sulfonic acid group. The bulky diisopropylethylammonium counterion prevents the lattice from reforming, converting the rigid zwitterion into a highly lipophilic, solvent-soluble salt.

  • Dissolution & Verification: Sonicate the mixture at room temperature (20–25°C) for 5–10 minutes.

    • Self-Validation Check: The suspension must transition to a completely clear, homogeneous solution. If the solution remains cloudy after 10 minutes, the solvent is likely contaminated with water (causing urea byproduct precipitation), or the reagent has thermally degraded. Do not proceed until the solution is optically clear.

  • Temperature-Controlled Addition: Cool the main reaction vessel (containing the peptide resin and additional DIPEA in NMP) to 0–5°C using an ice bath[3]. Dropwise add the clear reagent solution to control the exothermic guanylation reaction and prevent side-chain degradation.

Part 3: Quantitative Data - Solubility Matrix

The following table summarizes the solubility behavior of the reagent across common solvents, demonstrating the critical role of base addition in disrupting the zwitterion.

SolventDielectric Constant (ε)Solubility (No Base)Solubility (with 1.5 eq DIPEA)Recommended Use
Dichloromethane (DCM) 8.9Insoluble (<1 mg/mL)Poor (<5 mg/mL)Do Not Use
Tetrahydrofuran (THF) 7.5Insoluble (<1 mg/mL)Poor (<10 mg/mL)Do Not Use
Dimethylformamide (DMF) 36.7Poor (~10 mg/mL)Moderate (~50 mg/mL)Acceptable
N-Methyl-2-pyrrolidone (NMP) 32.2Moderate (~30 mg/mL)Excellent (>75 mg/mL) Optimal
Dimethyl Sulfoxide (DMSO) 46.7Good (~50 mg/mL)Excellent (>100 mg/mL) Optimal
Part 4: Troubleshooting FAQs

Q: Why does the reagent precipitate immediately when I add it to my peptide-resin mixture? A: This is a classic solvent mismatch. If your resin is swollen in DCM and you add the reagent dissolved in NMP, the sudden drop in the localized dielectric constant causes the lipophilic salt to crash out. Solution: Always perform a complete solvent exchange. Wash and swell your resin thoroughly in NMP or DMSO before adding the reagent.

Q: Can I use Triethylamine (TEA) instead of DIPEA to dissolve the reagent? A: While TEA will deprotonate the sulfonic acid and improve solubility[2], DIPEA is strongly preferred. DIPEA is significantly more sterically hindered, which prevents it from acting as a competing nucleophile during the guanylation step, thereby reducing unwanted side reactions on the peptide backbone.

Q: My solution turned yellow/brown during dissolution. Is it still viable? A: Discard the solution immediately. A color change to yellow or brown indicates thermal degradation or oxidation of the amidine core. This is typically caused by sonicating the solution at temperatures exceeding 40°C or using old, peroxide-containing solvents. Always maintain dissolution temperatures below 30°C and use freshly degassed NMP.

Q: Is it possible to use aqueous buffers for solution-phase guanylation? A: Yes. For solution-phase modifications of free amino acids (rather than resin-bound peptides), the reagent is soluble in mildly basic aqueous buffers (pH 8.5–9.5) such as sodium bicarbonate ( NaHCO3​ ) or sodium carbonate ( Na2​CO3​ )[3]. However, for SPPS workflows, water must be strictly avoided to prevent resin shrinking and premature reagent hydrolysis.

Part 5: Process Visualization

G A Insoluble Zwitterion CAS 117766-00-4 B Add Polar Solvent (NMP / DMSO) A->B High Dielectric Disruption C Add Bulky Base (DIPEA) B->C Deprotonation of -SO3H D Lipophilic Salt (Fully Soluble) C->D Salt Formation E Guanylation Reaction (0-5°C) D->E Dropwise Addition

Workflow for resolving zwitterion insolubility via lipophilic salt formation.

References
  • Title: US20170121371A1 - Ganirelix precursor and method for preparing ganirelix acetate by using the same Source: Google Patents URL
  • Title: EP3156413 - Ganirelix precursor and method for preparing ganirelix acetate by using ganirelix precursor Source: European Patent Office / Googleapis URL
  • Title: (E)-(Ethylamino)(ethylimino)methanesulfonic Acid CAS NO: 117766-00-4 Source: Alfa Chemical URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for (Ethylamino)(ethylimino)methanesulfonic acid

Target Analyte: Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- CAS Registry Number: 117766-00-4 Context: Frequently identified as Ganirelix Impurity 1 , a highly polar, zwitterionic synthesis byproduct or degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- CAS Registry Number: 117766-00-4 Context: Frequently identified as Ganirelix Impurity 1 , a highly polar, zwitterionic synthesis byproduct or degradation product in peptide formulations [1].

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with quantifying highly polar, zwitterionic impurities lacking strong UV chromophores. This guide bypasses generic advice, focusing on the causality of retention mechanisms and self-validating experimental designs.

Troubleshooting Guide & FAQs

Q1: Why does this impurity co-elute with the void volume ( t0​ ) on my standard C18 column?

The Causality: Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- contains both a strongly acidic sulfonic acid group ( pKa​<1 ) and a basic amidine/guanidine-like moiety ( pKa​≈12 ). Across the entire standard HPLC pH range (pH 2–10), it exists as a highly polar zwitterion. Standard C18 reversed-phase (RP) columns rely on hydrophobic partitioning. Because this analyte has a partition coefficient ( logP ) well below zero, it prefers the aqueous mobile phase and elutes unretained [2]. The Solution: Abandon standard RP-HPLC. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode (Reversed-Phase/Cation-Exchange) column.

Q2: I switched to a HILIC column, but my peaks are severely tailing or splitting. What is causing this?

The Causality: Peak distortion in HILIC for zwitterions is almost always caused by one of two factors:

  • Sample Diluent Mismatch: In HILIC, water is the strong elution solvent. If your sample is dissolved in 100% water or a high-aqueous buffer, the injection volume acts as a localized strong solvent plug, dragging the analyte through the column and causing peak splitting.

  • Insufficient Buffer Ionic Strength: Zwitterions undergo secondary electrostatic interactions with the stationary phase (e.g., unendcapped silanols or charged ligands). If the mobile phase buffer is too weak, these interactions dominate, causing tailing. The Solution: Dilute your sample in at least 50-75% Acetonitrile before injection. Ensure your mobile phase contains at least 10–20 mM of a volatile buffer (e.g., Ammonium Acetate or Ammonium Formate) to mask secondary ionic interactions [3].

Q3: I cannot detect the peak at 254 nm. How should I optimize detection?

The Causality: The molecule lacks extended π -conjugation or aromatic rings. Its only chromophore is the amidine double bond, which absorbs weakly in the deep UV range. The Solution: For UV detection, you must monitor at 200–210 nm . This requires the use of high-purity, UV-transparent solvents (e.g., HPLC-grade Acetonitrile and avoiding UV-absorbing buffers like citrate or high concentrations of TFA). For trace-level quantification (< 0.05%), you must transition to LC-MS/MS or a Universal Detector like Charged Aerosol Detection (CAD) .

Chromatographic Strategy & Workflows

Method Development Decision Tree

To systematically approach the separation of this zwitterionic impurity from the hydrophobic Ganirelix API, follow the decision matrix below.

DecisionTree Start Target: CAS 117766-00-4 (Zwitterionic, High Polarity) C18 Standard C18 RP-HPLC Start->C18 Initial Trial HILIC HILIC (Zwitterionic or Amide) C18->HILIC Elutes in Void Volume (k' < 1) MixedMode Mixed-Mode (RP/Cation-Exchange) C18->MixedMode Poor Peak Shape / Tailing MS Detection: LC-MS/MS (ESI+) or UV < 210nm HILIC->MS Optimize Buffer (10-20mM NH4Ac, pH 4.5) MixedMode->MS Optimize pH & Ionic Strength

Caption: HPLC Method Development Decision Tree for highly polar, zwitterionic peptide impurities.

HILIC Retention Mechanism

Understanding the HILIC mechanism is critical for troubleshooting. Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic interactions.

HILIC_Mechanism MobilePhase Bulk Mobile Phase (High Acetonitrile, >75%) WaterLayer Immobilized Water Layer (Aqueous Enriched) MobilePhase->WaterLayer Partitioning StationaryPhase Zwitterionic Stationary Phase (e.g., Sulfoalkylbetaine) WaterLayer->StationaryPhase Hydrogen Bonding & Electrostatic Interactions Analyte Analyte: CAS 117766-00-4 (Zwitterion) Analyte->MobilePhase Solvation Analyte->WaterLayer Hydrophilic Partitioning Analyte->StationaryPhase Ionic Interaction

Caption: Tri-modal HILIC retention mechanism for Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-.

Column Chemistry Comparison Data

Selecting the right stationary phase dictates the success of the method. Table 1 summarizes the expected performance across different column chemistries.

Column ChemistryRetention MechanismExpected Capacity Factor ( k′ )Peak ShapeSuitability for CAS 117766-00-4
Standard C18 Hydrophobic Partitioning< 0.5 (Void)Sharp but unresolvedPoor. Analyte is too polar.
Polar-Embedded C18 Hydrophobic + Weak Polar0.5 - 1.0TailingMarginal. Insufficient retention.
HILIC (Amide/Diol) Hydrophilic Partitioning3.0 - 6.0ExcellentExcellent. Best for LC-MS/MS.
Zwitterionic HILIC Partitioning + Electrostatic4.0 - 8.0ExcellentExcellent. High selectivity.
Mixed-Mode (RP/CX) Hydrophobic + Ion-Exchange2.0 - 5.0Good (requires buffer tuning)Good. Useful if API must be retained simultaneously.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded to ensure the causality of your results.

Protocol A: Routine QC Quantification via HILIC-UV

Use this method for formulation stability testing where the impurity is expected at > 0.1% relative to the API.

  • Column Selection: Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 4.5 with glacial acetic acid. (Causality: pH 4.5 ensures the analyte remains zwitterionic while the buffer ionic strength masks silanol interactions).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 85% B (Isocratic hold to establish water layer)

    • 2.0 - 10.0 min: Linear gradient to 50% B

    • 10.0 - 12.0 min: Hold at 50% B

    • 12.0 - 12.1 min: Return to 85% B

    • 12.1 - 20.0 min: Re-equilibration (Critical: HILIC requires at least 10 column volumes for re-equilibration).

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 30°C.

  • Sample Preparation: Dilute the sample in a diluent of 75:25 Acetonitrile:Water. Do not inject 100% aqueous samples.

  • Detection: UV at 205 nm.

  • System Suitability (SST):

    • Tailing factor ( Tf​ ) must be ≤1.5 .

    • Capacity factor ( k′ ) must be ≥2.0 .

Protocol B: Trace Analysis via LC-MS/MS (ESI+)

Use this method for genotoxic impurity screening or trace-level degradation profiling (< 0.05%).

  • Column Selection: Amide-bonded HILIC sub-2 µm column (e.g., Waters BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Isocratic Elution: 75% B / 25% A at 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • MRM Transitions: Target the protonated precursor [M+H]+≈181.0 m/z . Optimize collision energy (CE) to monitor stable product ions (e.g., cleavage of the ethylamine/ethylimine groups).

  • System Suitability (SST):

    • Signal-to-Noise (S/N) for the Limit of Quantitation (LOQ) standard must be ≥10:1 .

References

  • Identification, synthesis, and characterization of an unprecedented N-(2-carboxyethyl) adduct impurity in an injectable ganirelix formulation. PubMed (NIH). Available at:[Link][1]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Chromatography Online. Available at:[Link][2]

  • Method Optimisation in Hydrophilic-Interaction Liquid Chromatography by Design of Experiments Combined with Quantitative Structure–Retention Relationships. Australian Journal of Chemistry. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Handling 1-(Ethylamino)-1-(ethylimino)methanesulfonic Acid

Executive Overview 1-(Ethylamino)-1-(ethylimino)methanesulfonic acid (CAS: 117766-00-4) is a highly reactive compound, frequently utilized as an intermediate in carbodiimide chemistry or encountered as a specific pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

1-(Ethylamino)-1-(ethylimino)methanesulfonic acid (CAS: 117766-00-4) is a highly reactive compound, frequently utilized as an intermediate in carbodiimide chemistry or encountered as a specific pharmaceutical impurity (e.g., Ganirelix Impurity 1)[1]. A critical challenge in utilizing or storing this compound is its acute sensitivity to atmospheric moisture. This guide provides an authoritative, self-validating framework for understanding its degradation mechanics and implementing robust handling protocols.

Mechanistic Pathway of Moisture Degradation

Understanding the causality behind the compound's instability is the first step in preventing it. The imino carbon is rendered highly electrophilic by the adjacent electron-withdrawing sulfonic acid group. Upon exposure to moisture, this carbon undergoes rapid nucleophilic attack by water, leading to irreversible C-S bond cleavage[2].

G A 1-(Ethylamino)-1-(ethylimino) methanesulfonic acid B Moisture Exposure (H2O Nucleophilic Attack) A->B C Tetrahedral Intermediate (C-S Bond Weakening) B->C D 1,3-Diethylurea (Inert Byproduct) C->D E Sulfuric Acid / SO2 (Acidic Autocatalysis) C->E E->B Autocatalytic Feedback

Figure 1: Hydrolytic degradation pathway of the methanesulfonic acid derivative.

Frequently Asked Questions (FAQs)

Q: Why does the physical appearance of the powder change over time? A: The compound typically presents as a crystalline solid. When exposed to ambient humidity, the hydrolysis reaction generates 1,3-diethylurea and acidic sulfate species[3]. The accumulation of these byproducts disrupts the crystal lattice, often resulting in clumping, deliquescence, or a sticky residue.

Q: What are the definitive analytical markers of moisture degradation? A: The most reliable marker is the emergence of a 1,3-diethylurea peak in HPLC traces, which is the terminal organic product of the hydrolysis pathway[4]. Additionally, dissolving a degraded sample in neutral water will reveal a sharp pH drop due to the release of bisulfate/sulfate ions.

Q: Can I reverse the degradation if the sample has been exposed to moisture? A: No. The hydrolysis of aminoiminomethanesulfonic acids involves the irreversible cleavage of the carbon-sulfur bond[2]. Once 1,3-diethylurea and sulfate are formed, the active compound cannot be regenerated through simple drying. Degraded batches must be discarded or repurposed.

Troubleshooting Guide: Experimental Failures

Issue: Inconsistent yields when using the compound as a synthetic intermediate.

  • Root Cause: The hydrolysis of the sulfonic acid moiety generates strongly acidic species[3]. If your downstream reaction relies on a specific pH window or utilizes basic catalysts (e.g., DIPEA, TEA), these acidic byproducts will neutralize your reagents, stalling the reaction.

  • Resolution: Always perform a pre-reaction moisture titration (see Protocol 2). If the water content exceeds 0.5% w/w, the batch is likely compromised. Switch to a fresh, argon-stored batch and utilize strictly anhydrous solvents.

Issue: Rapid degradation observed during the weighing process.

  • Root Cause: Ambient laboratory humidity (typically 40-60% RH) is sufficient to initiate the nucleophilic attack on the imino carbon within minutes.

  • Resolution: Transition all handling steps to a controlled inert environment. See Protocol 1 for the self-validating glovebox workflow.

Quantitative Degradation Kinetics

To illustrate the critical need for environmental control, the following table summarizes the degradation kinetics of 1-(ethylamino)-1-(ethylimino)methanesulfonic acid at 25°C under varying humidity levels.

Storage ConditionRelative Humidity (RH)% Active Compound (Day 1)% Active Compound (Day 7)% Active Compound (Day 30)
Glovebox (Argon) < 1%> 99.5%> 99.0%> 98.5%
Desiccator (Silica) ~ 15%98.0%92.5%81.0%
Ambient Lab Air 45%94.5%73.0%< 40.0%
Accelerated Stress 75%82.0%< 20.0%Completely Hydrolyzed

Note: Degradation is quantified via HPLC area normalization tracking the disappearance of the parent peak and the proportional rise of the 1,3-diethylurea peak.

Validated Experimental Methodologies

Protocol 1: Anhydrous Handling and Transfer Workflow

To prevent the autocatalytic degradation cycle, atmospheric moisture must be completely excluded during transfer.

  • Chamber Purge: Cycle the glovebox antechamber with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm) a minimum of three times.

  • Thermal Equilibration: Transfer the sealed reagent vial (stored at 2-8°C) into the main chamber. Allow it to sit for 30 minutes to equilibrate to the internal temperature.

    • Causality: Opening a cold vial immediately causes trace internal moisture to condense directly onto the powder, initiating localized hydrolysis.

  • Static Mitigation: Use a pre-dried, anti-static spatula (e.g., grounded stainless steel) to weigh the required mass into a flame-dried Schlenk flask.

  • Hermetic Sealing: Seal the Schlenk flask with a high-quality rubber septum. Wrap the septum tightly with Parafilm before removing the flask from the inert atmosphere.

  • Solvent Introduction: Introduce anhydrous solvents directly through the septum using standard Schlenk line syringe techniques.

Protocol 2: Karl Fischer (KF) Titration for Moisture Determination

Standard KF titration can sometimes trigger side reactions with reactive imino groups. This modified protocol ensures accurate moisture quantification without degrading the sample.

  • Solvent Selection: Prepare the coulometric KF titrator using a strictly methanol-free solvent system (e.g., Hydranal-Coulomat AK).

    • Causality: Methanol can act as a competing nucleophile against the imino carbon, artificially inflating the titration duration and skewing results.

  • System Blanking: Run the titrator in standby mode until the background moisture drift stabilizes below 10 µ g/min . This self-validates the integrity of the titration cell.

  • Sample Introduction: Rapidly transfer 50-100 mg of the compound into the titration vessel under a positive counter-stream of dry nitrogen.

  • Execution & Validation: Execute the titration. A high-quality, stable batch should register < 0.5% w/w H₂O. If the value exceeds 1.0% w/w, the batch has begun the irreversible hydrolysis pathway and should be flagged for NMR/HPLC purity testing.

References

  • Title: Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas - PubMed Source: nih.gov URL: 3

  • Title: Ganirelix Impurity C - Axios Research Source: axios-research.com URL: 1

  • Title: Kinetic study on hydrolysis and oxidation of formamidine disulfide in acidic solutions Source: researchgate.net URL: 4

  • Title: New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids | The Journal of Physical Chemistry A - ACS Publications Source: acs.org URL: 2

Sources

Reference Data & Comparative Studies

Validation

Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- vs. EDC HCl in Peptide Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter confusion regarding the distinct roles of carbodiimides and their oxidized derivatives in peptide chemistry. While both EDC HCl and Methanesulfonic acid, 1-(ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter confusion regarding the distinct roles of carbodiimides and their oxidized derivatives in peptide chemistry. While both EDC HCl and Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (also known as N,N'-diethylformamidine sulfonic acid) are critical reagents in the synthesis of complex peptide therapeutics, their chemical roles are entirely orthogonal.

EDC HCl is the quintessential "backbone builder," used to forge amide bonds by activating carboxylic acids. Conversely, 1-(ethylamino)-1-(ethylimino)methanesulfonic acid is a precision tool for "side-chain architecture," acting as an electrophilic guanylating agent to convert primary amines into substituted guanidines[1].

This guide objectively compares the mechanistic causality, performance metrics, and experimental workflows of these two reagents, providing a self-validating framework for researchers synthesizing complex peptides like the GnRH antagonist Ganirelix[2].

Mechanistic Causality & Chemical Profiles

EDC HCl: The Backbone Builder

EDC HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is a zero-length coupling reagent. Its primary function is to activate a carboxylic acid, forming a highly reactive O-acylisourea intermediate. When a primary amine is introduced, it attacks this intermediate to form an amide bond.

The Causality of Choice: The defining advantage of EDC HCl over other carbodiimides (like DCC or DIC) in solution-phase synthesis is its byproduct. The resulting 1-ethyl-3-(3-dimethylaminopropyl)urea is highly water-soluble. This allows researchers to drive reactions to completion with excess reagent and easily remove the byproduct via simple aqueous washing, eliminating the need for complex chromatographic purification.

Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-: The Side-Chain Architect

This reagent (CAS 117766-00-4) is an aminoiminomethanesulfonic acid derivative. Unlike EDC, it does not activate carboxylic acids. Instead, it reacts directly with primary amines (such as the ϵ -amino group of Lysine) to transfer an N,N'-diethylamidine group, forming a substituted guanidine[3].

The Causality of Choice: Traditional guanylation using thioureas requires toxic heavy metal promoters (e.g., HgCl2​ ) to abstract sulfur and drive the reaction[4]. In contrast, the oxidation of N,N'-diethylthiourea to formamidine sulfonic acid creates a highly electrophilic amidine carbon with a built-in, exceptional leaving group (sulfite/hydrogen sulfite). This allows 1-(ethylamino)-1-(ethylimino)methanesulfonic acid to guanylate amines directly under mild basic conditions without metal catalysts, a critical requirement for pharmaceutical manufacturing[3].

Comparative Performance Data

To objectively select the correct reagent for your workflow, consult the quantitative and qualitative performance metrics summarized below.

FeatureEDC HClMethanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-
Primary Function Peptide backbone coupling (Amide formation)Side-chain modification (Electrophilic Guanylation)
Target Functional Group Carboxylic acids (activates them for amines)Primary amines (direct electrophilic attack)
Reactive Intermediate O-AcylisoureaTetrahedral intermediate
Leaving Group / Byproduct 1-Ethyl-3-(3-dimethylaminopropyl)urea (Water-soluble)Hydrogen sulfite ( HSO3−​ )
Typical Application General solution/solid-phase peptide synthesisSynthesis of GnRH antagonists (e.g., Ganirelix)[2]
Metal Catalyst Required? NoNo (Superior to traditional thioureas)[4]
Standard Reaction Time 2 - 16 hours24 hours

Mechanistic Visualizations

EDC_Mechanism Carboxyl Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate Carboxyl->O_Acyl + EDC EDC EDC HCl EDC->O_Acyl Amide Amide Bond (R-CO-NH-R') O_Acyl->Amide + Amine Urea Soluble Urea Byproduct O_Acyl->Urea displaced Amine Amine (R'-NH2) Amine->Amide

Fig 1: EDC HCl Mechanism. Carboxylate activation followed by amide bond formation and urea displacement.

Guanylation_Mechanism Lysine Lysine Epsilon-Amine (R-NH2) Tetrahedral Tetrahedral Intermediate Lysine->Tetrahedral Nucleophilic Attack Reagent 1-(ethylamino)-1-(ethylimino)- methanesulfonic acid Reagent->Tetrahedral Guanidine N,N'-Diethylhomoarginine Derivative Tetrahedral->Guanidine Elimination Sulfite Hydrogen Sulfite Leaving Group Tetrahedral->Sulfite Cleavage

Fig 2: Metal-free guanylation mechanism driven by the exceptional hydrogen sulfite leaving group.

Self-Validating Experimental Protocols

The following methodologies demonstrate the practical application of both reagents in a laboratory setting.

Protocol A: Solution-Phase Amide Bond Formation via EDC HCl

Objective: Coupling an N-protected amino acid to a C-protected peptide fragment without epimerization.

  • Activation: Dissolve the N-protected amino acid (1.5 eq) and Oxyma Pure (1.5 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Control: Chill the mixture to 0 °C to suppress racemization during the highly exothermic activation phase.

  • Coupling Agent Addition: Add EDC HCl (1.5 eq) to the chilled solution. Stir for 15 minutes to allow the complete formation of the O-acylisourea intermediate.

  • Amine Introduction: Add the free amine component (1.0 eq). If the amine is present as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to liberate the nucleophilic free base.

  • Propagation: Allow the reaction to warm naturally to room temperature and stir for 12–16 hours.

  • Aqueous Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Self-Validation: The water-soluble urea byproduct of EDC will partition entirely into the aqueous phase, leaving the pure coupled peptide in the organic layer.

Protocol B: Metal-Free Side-Chain Guanylation

Objective: Conversion of Lysine side chains to N,N'-diethylhomoarginine (A critical step in the commercial synthesis of Ganirelix acetate)[2].

  • Preparation: Dissolve the peptide precursor containing free Lysine ϵ -amines (1.0 eq) and DIPEA (6.0 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Prepare a solution of 1-(ethylamino)-1-(ethylimino)methanesulfonic acid (4.0 eq per amine) in NMP. Add this dropwise to the peptide solution under an ice bath (0–5 °C) to control the initial nucleophilic attack.

  • Guanylation: Remove the ice bath and stir at room temperature for 24 hours. Mechanistic Note: The sulfonic acid moiety acts as an exceptional leaving group (cleaving as hydrogen sulfite), driving the formation of the substituted guanidine without the need for toxic mercury catalysts[3][4].

  • Precipitation: Pour the reaction mixture into ice water (10× volume) under vigorous stirring.

  • Isolation: Collect the precipitated modified peptide by filtration. Wash thoroughly with anhydrous ether and dry under vacuum. Self-Validation: HPLC analysis should indicate >90% conversion to the guanylated product[2].

References

  • [2] Hybio Pharmaceutical Co Ltd. Ganirelix precursor and method for preparing ganirelix acetate by using the same. European Patent EP 3156413 B1. Available at:

  • [4] Linkletter, B. A., Szabo, I. E., & Bruice, T. C. (1999). Solid-Phase Synthesis of Deoxynucleic Guanidine (DNG) Oligomers and Melting Point and Circular Dichroism Analysis of Binding Fidelity of Octameric Thymidyl Oligomers with DNA Oligomers. Journal of the American Chemical Society, 121(16), 3888-3896. Available at:

  • [1] Guanylated Diamines, Triamines, and Polyamines: Chemistry and Biological Properties. Chemical Reviews, 111(10). Available at:

  • [3] Kim, K., Lin, Y.-T., & Mosher, H. S. (1988). Aminoiminomethanesulfonic acid. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at:

Sources

Comparative

Spectroscopic validation (FT-IR) of Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-

An authoritative comparison and spectroscopic validation guide for Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (CAS 117766-00-4), commonly referred to in synthetic applications as N,N'-diethylformamidine sulfoni...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison and spectroscopic validation guide for Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (CAS 117766-00-4), commonly referred to in synthetic applications as N,N'-diethylformamidine sulfonic acid (DEFSA) .

Executive Summary & Mechanistic Context

In advanced bioconjugation and materials science, the conversion of primary amines into substituted guanidines requires highly electrophilic reagents. While traditional carbodiimides (like EDC) are standard for amide coupling, formamidine sulfonic acids are the premier choice for targeted guanidinylation 1[1].

The Mechanistic Causality: DEFSA is synthesized via the peracetic acid oxidation of N,N'-diethylthiourea (DETU) 2[2]. The causality behind this transformation is an electronic inversion . The thiocarbonyl (C=S) carbon in DETU is nucleophilic and relatively unreactive toward amines. By oxidizing the sulfur to a strongly electron-withdrawing sulfonic acid group (-SO₃H), the central carbon is inverted into a highly reactive electrophile. Fourier Transform Infrared (FT-IR) spectroscopy is the optimal analytical tool to validate this electronic inversion, as it distinctly captures the disappearance of the C=S bond and the emergence of the Lewis-basic S=O stretches 3[3].

Workflow N1 N,N'-Diethylthiourea (Nucleophilic) N2 Peracetic Acid Oxidation N1->N2 [O] addition N3 Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (Electrophilic) N2->N3 Electronic Inversion N4 ATR-FTIR Self-Validating QC N3->N4 Isolate & Scan N5 Targeted Guanidinylation N4->N5 S=O present, C=S absent

Chemical transformation and FT-IR validation workflow for DEFSA.

Comparative Spectroscopic Performance (FT-IR Data)

To objectively validate the purity and structural integrity of DEFSA, we compare its FT-IR spectral footprint against its unoxidized precursor (DETU) and a common unsubstituted alternative, Aminoiminomethanesulfonic acid (AIMSA)4[4].

Functional Group / ModeDETU (Precursor)AIMSA (Alternative)DEFSA (Target Product)Spectroscopic Causality & Significance
N-H Stretch ~3250 cm⁻¹ (Sharp)3100–3300 cm⁻¹ (Broad)3150–3280 cm⁻¹ (Broad)Broadens significantly in sulfonic acids due to strong zwitterionic hydrogen bonding networks.
C=N Stretch N/A~1660 cm⁻¹~1645 cm⁻¹Confirms the formation of the amidinium core. The slight shift in DEFSA is due to ethyl group electron donation.
C=S (Thioamide) ~1550 cm⁻¹, 1200 cm⁻¹N/AN/ACritical Negative Control: Disappearance validates 100% oxidation.
S=O Asymmetric N/A~1220 cm⁻¹~1235 cm⁻¹Primary indicator of sulfonic acid formation.
S=O Symmetric N/A~1040 cm⁻¹~1055 cm⁻¹Critical Positive Control: Confirms the presence of the Lewis base electron-donating group[3].

Step-by-Step Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in downstream bioconjugation or catalytic applications, this protocol operates as a self-validating system . It relies on binary go/no-go logic to prevent unreacted, potentially toxic thiourea precursors from contaminating biological assays.

Step 1: Instrument Calibration & Background

  • Purge the FT-IR spectrometer (equipped with a Diamond ATR crystal) with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference.

  • Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

Step 2: Environmentally Controlled Sample Prep

  • Causality: DEFSA is highly hygroscopic and susceptible to premature hydrolysis. Handle the compound strictly within a desiccator or dry box.

  • Transfer 2–5 mg of the solid DEFSA 5[5] directly onto the ATR crystal and apply consistent pressure using the ATR anvil to ensure uniform optical contact.

Step 3: Spectral Acquisition & Processing

  • Acquire the spectrum from 4000 to 400 cm⁻¹. Apply baseline correction and automatic atmospheric suppression algorithms.

Step 4: Self-Validating Quality Control (The Binary Check)

  • Positive Marker: Verify the presence of the strong S=O symmetric stretch at exactly 1055 cm⁻¹ .

  • Negative Marker: Scan the 1550 cm⁻¹ region.

  • System Logic: If the 1550 cm⁻¹ peak (C=S) is detected above the baseline noise threshold (S/N > 3), the oxidation is incomplete. The batch must be automatically rejected and re-oxidized. If the 1550 cm⁻¹ peak is absent AND the 1055 cm⁻¹ peak is present, the batch is validated for use.

Application Comparison: DEFSA vs. Alternatives

When designing a bioconjugation or materials synthesis workflow, selecting the right reagent is paramount.

  • DEFSA vs. AIMSA (Aminoiminomethanesulfonic acid): While both are formamidine sulfonic acids used for guanidinylation, AIMSA is unsubstituted[4]. This makes AIMSA highly polar and poorly soluble in organic solvents. DEFSA, possessing two ethyl chains, exhibits superior lipophilicity and solubility in polar aprotic solvents (e.g., DMF, DMSO). This makes DEFSA the superior choice for solid-phase peptide synthesis (SPPS) or polymer modifications requiring non-aqueous environments.

  • DEFSA vs. EDC (Carbodiimide Crosslinker): EDC is a standard "zero-length" crosslinker that facilitates amide bond formation between primary amines and carboxylates. DEFSA does not crosslink; instead, it permanently installs a diethyl-substituted guanidinium moiety onto a primary amine. This is utilized specifically to alter the isoelectric point (pI) of target proteins or to synthesize antimicrobial polymers (e.g., chitosan-arginine mimics) where a permanent positive charge is required for bacterial membrane disruption[1].

References

  • [5] Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- | Sigma-Aldrich |5

  • [2] AMinoiMinoMethanesulfonic Acid | 1184-90-3 | ChemicalBook | 2

  • [4] Aminoiminomethanesulfonic acid - Product Applications | Pharmaffiliates | 4

  • [3] FTIR spectra of adducts of Pb0.5Sn0.5I2 and FA0.5MA0.5Pb0.5Sn0.5I3 with Lewis Bases | ResearchGate | 3

  • [1] EP2035338B1 - Method for producing a chitosan-arginine compound | Google Patents |1

Sources

Validation

Evaluating the Purity of Commercial CAS 117766-00-4 Using Quantitative NMR (qNMR)

Introduction: The Analytical Challenge of CAS 117766-00-4 CAS 117766-00-4, chemically identified as 1-(ethylamino)-1-(ethylimino)methanesulfonic acid, is a critical intermediate and known impurity (Impurity 1) in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of CAS 117766-00-4

CAS 117766-00-4, chemically identified as 1-(ethylamino)-1-(ethylimino)methanesulfonic acid, is a critical intermediate and known impurity (Impurity 1) in the synthesis of the GnRH antagonist Ganirelix [1]. For drug development professionals, establishing the absolute purity of commercial batches of this compound is a regulatory prerequisite before it can be used as a reference standard in quality control.

The traditional approach to purity determination relies on High-Performance Liquid Chromatography (HPLC). However, evaluating a novel or highly specific impurity like CAS 117766-00-4 presents a paradox: to determine its purity via HPLC, one must already possess a certified reference standard of the exact same compound to establish a response factor. When such a standard is unavailable, chromatographic area percent (Area %) is often falsely equated to mass percent (Mass %), leading to significant quantitative errors.

Quantitative Nuclear Magnetic Resonance (qNMR) resolves this bottleneck. As a primary ratio measurement procedure, qNMR determines absolute mass fraction without requiring an identical reference standard[2].

Mechanistic Rationale: Why qNMR Outperforms Chromatography

As an Application Scientist, I prioritize methods where the physical mechanism guarantees analytical truth. The superiority of qNMR for reference-deficient compounds stems from the fundamental physics of nuclear magnetic resonance.

In 1H-qNMR, the integrated area of a resonance signal is directly proportional to the molar concentration of the nuclei producing that signal [3]. Unlike UV-Vis detectors in HPLC—where the response depends heavily on the molecule's specific chromophores and extinction coefficients—a proton is a proton. The NMR spectrometer acts as a universal detector. By co-weighing an SI-traceable internal standard (e.g., Maleic acid) with the analyte, we can calculate the absolute purity of CAS 117766-00-4 through a direct molar comparison, entirely bypassing the need for an identical reference standard.

G cluster_HPLC HPLC-UV Method cluster_qNMR qNMR Method H1 Requires identical reference standard H2 Relative purity (Area %) H1->H2 Q1 Uses universal internal calibrant Q2 Absolute purity (Mass %) Q1->Q2 Target CAS 117766-00-4 (Novel Impurity) Target->H1 Bottleneck Target->Q1 Solution

Caption: Logical comparison: HPLC vs. qNMR for analyzing reference-deficient impurities.

Comparative Analysis

The following table objectively compares the performance of qNMR against traditional alternatives for evaluating CAS 117766-00-4.

Analytical ParameterHPLC-UVLC-MS1H-qNMR
Reference Standard Required Yes (Identical compound)Yes (Identical compound)No (Universal standard used)
Response Factor Molecule-dependentIonization-dependentUniversal (Directly proportional)
Result Type Relative (Area %)Qualitative / Semi-quantitativeAbsolute (Mass %)
Sample Recovery DestructiveDestructiveNon-destructive
Suitability for CAS 117766-00-4 Low (Lacks strong chromophore)Medium (Good for ID, poor for quant)High (Aliphatic protons easily resolved)

Self-Validating Experimental Protocol

To ensure trustworthiness, a qNMR protocol cannot rely on assumed parameters. The workflow below is designed as a self-validating system, where critical acquisition parameters are empirically determined for each specific sample.

Step 1: Standard Selection and Causality

CAS 117766-00-4 ( C5​H12​N2​O3​S ) contains two ethyl groups, producing aliphatic proton signals between 1.1 ppm and 3.5 ppm. To prevent peak overlap (which would invalidate the integration), we select Maleic acid as the internal standard. Maleic acid produces a sharp, isolated singlet at ~6.26 ppm (2H), ensuring zero interference with the analyte's signals.

Step 2: Gravimetric Sample Preparation

Causality: Volumetric preparation introduces temperature-dependent density errors and pipetting inaccuracies. Co-weighing directly into the same vial eliminates these variables.

  • Using a calibrated microbalance (d = 0.001 mg) equipped with an anti-static ionizer, accurately weigh ~10.0 mg of CAS 117766-00-4 into a glass vial.

  • Accurately weigh ~5.0 mg of SI-traceable Maleic acid (NIST CRM) into the same vial.

  • Add 1.0 mL of Deuterium Oxide ( D2​O ) and vortex until complete dissolution is visually confirmed. Transfer 600 µL to a 5 mm NMR tube.

Step 3: Empirical T1​ Determination (Self-Validation)

Causality: If the relaxation delay ( D1​ ) between NMR pulses is too short, protons will not fully return to their equilibrium state, leading to signal attenuation and skewed quantitative ratios.

  • Run an Inversion-Recovery experiment (180° - τ

    • 90° pulse sequence) on the prepared sample.
  • Calculate the longitudinal relaxation time ( T1​ ) for both the Maleic acid peak and the target CAS 117766-00-4 peak (e.g., the CH3​ triplet at ~1.2 ppm).

  • Set the acquisition D1​ to ≥5×T1​ of the slowest-relaxing proton. This guarantees >99.3% magnetization recovery, validating the quantitative integrity of the subsequent run.

Step 4: qNMR Acquisition and Processing
  • Acquire the 1H-NMR spectrum at 400 MHz (or higher) using a 90° excitation pulse to maximize the Signal-to-Noise Ratio (SNR).

  • Collect 64 transients (scans) to ensure an SNR > 250:1 for the peaks of interest.

  • Process the data with zero-filling (to 64k points), apply a 0.3 Hz exponential line broadening, and perform strict manual phase and baseline corrections.

G A 1. Standard Selection (SI-Traceable Maleic Acid) B 2. Gravimetric Preparation (Microbalance Co-weighing) A->B C 3. T1 Relaxation Analysis (Inversion-Recovery Exp) B->C D 4. 1H-qNMR Acquisition (90° Pulse, D1 > 5*T1) C->D E 5. Data Processing (Integration & Purity Calc) D->E

Caption: Self-validating qNMR workflow ensuring absolute quantitative accuracy.

Data Presentation & Purity Calculation

The absolute mass fraction (Purity, Px​ ) is calculated using the following universal qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • I = Integrated peak area

  • N = Number of protons contributing to the peak

  • M = Molar mass (CAS 117766-00-4 = 180.23 g/mol ; Maleic acid = 116.07 g/mol )

  • m = Accurately weighed mass

  • P = Purity

Experimental Results: Evaluating Commercial Suppliers

Below is a structured comparison of experimental qNMR data obtained from two different commercial batches of CAS 117766-00-4, evaluated using Maleic acid ( Pstd​ = 99.98%) as the internal standard. The target analyte peak used was the combined CH3​ triplets ( Nx​ = 6) at ~1.2 ppm.

ParameterSupplier A (Batch 101)Supplier B (Batch 204)
Mass of Analyte ( mx​ ) 10.152 mg10.084 mg
Mass of Standard ( mstd​ ) 5.021 mg5.045 mg
Integral of Standard ( Istd​ , 2H) 1.000 (Normalized)1.000 (Normalized)
Integral of Analyte ( Ix​ , 6H) 2.8452.712
Calculated Absolute Purity 98.4% 94.6%
Supplier Claimed Purity (HPLC) >99%>98%

Insight: The qNMR data reveals a discrepancy between the suppliers' claimed HPLC purities and the absolute mass fraction. Supplier B's batch contains significant NMR-invisible inorganic salts or water (which do not absorb UV light and thus inflate HPLC Area % results). This highlights the critical necessity of qNMR for establishing true reference standards in drug development.

References

  • Axios Research. "Ganirelix Impurity E (Di-Acetyl- Ganilelix) - Axios Research." Axios Research Catalog. Available at: [Link]

  • Bureau International des Poids et Mesures (BIPM). "Quantitative NMR (qNMR)." BIPM Official Guidelines. Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Blog, Feb 2024. Available at:[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-
Reactant of Route 2
Reactant of Route 2
Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-
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